molecular formula C6H8N2O2 B1319234 Methyl 2-(1H-pyrazol-1-yl)acetate CAS No. 142890-12-8

Methyl 2-(1H-pyrazol-1-yl)acetate

Cat. No.: B1319234
CAS No.: 142890-12-8
M. Wt: 140.14 g/mol
InChI Key: WJUHYXHQRFJCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1H-pyrazol-1-yl)acetate (CAS 142890-12-8) is a high-purity chemical building block of interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 6 H 8 N 2 O 2 and a molecular weight of 140.14 g/mol, serves as a versatile synthon for the construction of more complex molecules . Its structure features a pyrazole ring linked to a methyl acetate group, making it a useful precursor for further functionalization through reactions such as hydrolysis, amidation, or nucleophilic substitution on the ester moiety. Researchers utilize this ester primarily in the synthesis of novel pharmaceutical compounds and agrochemicals. The pyrazole core is a privileged structure in drug discovery, often associated with biological activity. The acetatester functionality allows for easy conversion into other valuable groups, such as carboxylic acids or amides, enabling the exploration of structure-activity relationships. It is offered with a purity of ≥95% and should be stored at room temperature . This product is intended for research and further manufacturing applications only and is strictly not for diagnostic, therapeutic, or human use. Key specifications include a topological polar surface area (TPSA) of 44.12 Ų and a computed LogP value of 0.0561, which are valuable parameters for researchers in the early stages of drug design . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

methyl 2-pyrazol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)5-8-4-2-3-7-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUHYXHQRFJCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599138
Record name Methyl (1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142890-12-8
Record name Methyl (1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(1H-pyrazol-1-yl)acetate: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 2-(1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] This document details a robust synthetic protocol for this compound, summarizes its key physicochemical and spectral properties, and explores its potential in drug development based on the known activities of related pyrazole derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of pyrazole with a suitable methyl haloacetate. A reliable and straightforward method is adapted from the synthesis of the corresponding ethyl ester.[4] This procedure involves the reaction of pyrazole with methyl bromoacetate or methyl chloroacetate in the presence of a weak base, such as potassium carbonate, in an appropriate solvent like dry acetone.

The general reaction scheme is as follows:

synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products Pyrazole Pyrazole Target This compound Pyrazole->Target + MethylBromoacetate Methyl Bromoacetate MethylBromoacetate->Target Base K₂CO₃ Base->Target Solvent Dry Acetone Solvent->Target Condition Reflux Condition->Target Salt KBr biological_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Mechanism of Action & Target Identification cluster_development Lead Optimization & Preclinical Development Synthesis Synthesis of This compound and Derivatives InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Synthesis->InVitro InVivo In Vivo Models (e.g., Animal Models of Disease) InVitro->InVivo TargetID Target Identification (e.g., Proteomics, Affinity Chromatography) InVivo->TargetID Pathway Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) TargetID->Pathway LeadOpt Lead Optimization (Structure-Activity Relationship) Pathway->LeadOpt Preclinical Preclinical Studies (Pharmacokinetics, Toxicology) LeadOpt->Preclinical

References

An In-depth Technical Guide to Methyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 142890-12-8

This technical guide provides a comprehensive overview of Methyl 2-(1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

This compound is a substituted pyrazole, a class of heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The presence of the pyrazole nucleus is significant in medicinal chemistry, as it is a core structure in numerous pharmacologically active compounds.[1][2][3] The ester functional group in this compound makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 142890-12-8ChemScene[4]
Molecular Formula C₆H₈N₂O₂ChemScene[4]
Molecular Weight 140.14 g/mol ChemScene[4]
Physical Form LiquidSigma-Aldrich[5]
Purity ≥95%ChemScene[4]
Storage Store at room temperature.ChemScene[4]
SMILES COC(=O)CN1C=CC=N1ChemScene[4]
InChI Key WJUHYXHQRFJCBI-UHFFFAOYSA-NSigma-Aldrich[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of pyrazole with a haloacetate ester. A general and practical method involves the reaction of pyrazole with methyl chloroacetate.[6] The regioselectivity of this reaction is a key consideration in pyrazole chemistry, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring.[7] However, for unsubstituted pyrazole, the two nitrogen atoms are equivalent, simplifying the outcome.

Experimental Protocol: N-Alkylation of Pyrazole

This protocol is a general representation for the synthesis of this compound.

Materials:

  • 1H-Pyrazole

  • Methyl chloroacetate

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))

Procedure:

  • To a stirred solution or suspension of 1H-pyrazole and the base in an anhydrous solvent, add methyl chloroacetate dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or heated to a specific temperature for a period of time, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield this compound.

Note: The choice of base and solvent can significantly influence the reaction rate and yield. Stronger bases like sodium hydride may allow for lower reaction temperatures, while weaker bases like potassium carbonate might require heating.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Pyrazole 1H-Pyrazole Reaction N-Alkylation Reaction (Stirring, optional heating) Pyrazole->Reaction Me_Chloroacetate Methyl Chloroacetate Me_Chloroacetate->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

General workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

This compound serves as a versatile building block in organic synthesis. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)acetic acid, or converted to amides, hydrazides, and other derivatives. These transformations open up avenues for the synthesis of a wide range of more complex molecules.

While specific biological activity data for this compound is not extensively reported in the literature, the pyrazole scaffold is a well-established pharmacophore. Pyrazole derivatives have been shown to exhibit a broad spectrum of biological activities, including but not limited to:

  • Anti-inflammatory: As seen in drugs like celecoxib.[1]

  • Anticancer: Various pyrazole-containing compounds have been investigated for their antitumor properties.

  • Antimicrobial: Exhibiting activity against bacteria and fungi.[1]

  • Antiviral

  • Analgesic [1]

The relatively simple structure of this compound makes it an attractive starting material for the synthesis of libraries of more complex pyrazole derivatives for pharmacological screening.

Potential_Applications cluster_derivatives Chemical Derivatization cluster_activities Potential Biological Activities (based on pyrazole core) Core This compound (CAS: 142890-12-8) Carboxylic_Acid 2-(1H-Pyrazol-1-yl)acetic Acid (Hydrolysis) Core->Carboxylic_Acid Amides Amide Derivatives (Aminolysis) Core->Amides Hydrazides Hydrazide Derivatives (Hydrazinolysis) Core->Hydrazides Anti_Inflammatory Anti-inflammatory Carboxylic_Acid->Anti_Inflammatory Anticancer Anticancer Amides->Anticancer Antimicrobial Antimicrobial Hydrazides->Antimicrobial Other_Activities Other CNS & Metabolic Activities

Potential derivatization and therapeutic areas for this compound.

Safety Information

It is important to handle this compound with appropriate safety precautions in a laboratory setting.

Table 2: Hazard and Precautionary Statements

CategoryCodesDescription
Hazard Statements H302, H312, H315, H319, H332, H335Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501Avoid breathing dust/fume/gas/mist/vapours/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. Store in a well-ventilated place. Keep container tightly closed. Store locked up. Dispose of contents/container to an approved waste disposal plant.

Data sourced from Sigma-Aldrich[5].

Conclusion

This compound is a valuable and versatile heterocyclic compound. Its straightforward synthesis from readily available starting materials and the reactivity of its ester group make it an important intermediate for the development of more complex molecules. While specific biological data for this compound is limited, its core pyrazole structure suggests significant potential for the discovery of new therapeutic agents. Further research into the biological activities of this and other simple pyrazole derivatives is warranted to fully explore their pharmacological potential.

References

"Methyl 2-(1H-pyrazol-1-yl)acetate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and a general biological screening workflow for Methyl 2-(1H-pyrazol-1-yl)acetate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound Properties

This compound is a pyrazole derivative with potential applications in medicinal chemistry. The fundamental molecular and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
CAS Number 142890-12-8
Physical Form Liquid
Purity Typically ≥95%
Storage Sealed in dry conditions at 2-8°C

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This method is adapted from the known synthesis of ethyl 2-(1H-pyrazol-1-yl)acetate.

Materials:

  • 1H-Pyrazole

  • Methyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-pyrazole (1 equivalent) in anhydrous acetone.

  • Addition of Base: To the stirring solution, add finely powdered anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Ester: Slowly add methyl chloroacetate (1.1 equivalents) to the reaction mixture at room temperature.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Purification: The solvent from the filtrate is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Biological Activity Screening Workflow

While specific signaling pathways for this compound are not yet extensively documented, pyrazole derivatives are widely screened for various biological activities. The following diagram illustrates a general workflow for the initial in vitro screening of a novel compound like this compound for potential antimicrobial and anticancer properties.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of This compound purification Purification & Purity Assessment (e.g., HPLC, NMR) synthesis->purification primary_antimicrobial Primary Antimicrobial Screening (e.g., Agar Disk Diffusion) purification->primary_antimicrobial primary_anticancer Primary Anticancer Screening (e.g., MTT Assay on a panel of cell lines) purification->primary_anticancer mic_determination MIC Determination (Broth Microdilution) primary_antimicrobial->mic_determination ic50_determination IC50 Determination (Dose-Response Assay) primary_anticancer->ic50_determination data_analysis Data Analysis and Hit Compound Identification mic_determination->data_analysis ic50_determination->data_analysis

General workflow for biological activity screening.

This workflow provides a structured approach to systematically evaluate the potential therapeutic properties of new chemical entities, starting from synthesis and leading to the identification of promising lead compounds for further development.

Spectroscopic Profile of Methyl 2-(1H-pyrazol-1-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the predicted and expected data from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Standardized experimental protocols are also provided to ensure reproducibility and accuracy in laboratory settings.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on its chemical structure and known spectroscopic trends for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-3 (pyrazole)~7.6Doublet (d)~1.5 - 2.5
H-5 (pyrazole)~7.5Doublet (d)~2.0 - 3.0
H-4 (pyrazole)~6.3Triplet (t)~2.0 - 2.5
N-CH₂~5.0Singlet (s)-
O-CH₃~3.8Singlet (s)-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)~168
C-3 (pyrazole)~140
C-5 (pyrazole)~130
C-4 (pyrazole)~107
N-CH₂~52
O-CH₃~53
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ester)~1750Strong
C=N (pyrazole ring)~1500 - 1600Medium
C-H (aromatic/heteroaromatic)~3100 - 3150Medium
C-H (aliphatic)~2850 - 3000Medium
C-O (ester)~1200 - 1300Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

FragmentPredicted m/zRelative Abundance
[M]⁺140Moderate
[M - OCH₃]⁺109High
[M - COOCH₃]⁺81High
[C₄H₅N₂]⁺ (pyrazolyl-CH₂)81High
[C₃H₃N₂]⁺ (pyrazolyl ring)67Moderate

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (or as needed for adequate signal-to-noise).

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place one drop of the liquid sample of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 40-400.

  • Data Acquisition:

    • Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) and relative abundance of the resulting ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Report Generation Structure_Confirmation->Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

"Methyl 2-(1H-pyrazol-1-yl)acetate" chemical structure and characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, characterization, and synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The molecule consists of a pyrazole ring N-substituted with a methyl acetate group.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
CAS Number 142890-12-8[1]
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
Physical Form Liquid
Boiling Point Not explicitly found in search results.
Storage Conditions Sealed in dry, 2-8°C

Synthesis of this compound

A common and effective method for the synthesis of N-alkylated pyrazoles is the reaction of pyrazole with a suitable alkyl halide in the presence of a base. For this compound, this involves the N-alkylation of pyrazole with a methyl haloacetate.

Experimental Protocol: Synthesis via N-alkylation

Materials:

  • Pyrazole

  • Methyl chloroacetate (or methyl bromoacetate)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyrazole (1.0 eq) in anhydrous acetonitrile.

  • Addition of Base: Add potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Addition of Alkylating Agent: To the stirred suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Drying: Dry the purified product over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Pyrazole Pyrazole Reaction N-Alkylation Reaction (Reflux) Pyrazole->Reaction MethylChloroacetate Methyl Chloroacetate MethylChloroacetate->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Synthesis workflow for this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Characterization Data

TechniqueData
¹H NMR Specific experimental data not found in search results. Predicted shifts: δ ~7.5-7.8 (m, 2H, pyrazole-H), ~6.3 (t, 1H, pyrazole-H), ~5.0 (s, 2H, N-CH₂), ~3.7 (s, 3H, O-CH₃) ppm.
¹³C NMR Specific experimental data not found in search results. Predicted shifts: δ ~168 (C=O), ~139 (pyrazole-CH), ~129 (pyrazole-CH), ~106 (pyrazole-CH), ~52 (N-CH₂), ~52 (O-CH₃) ppm.
IR (Infrared) Specific experimental data not found in search results. Expected peaks (cm⁻¹): ~3100 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1750 (C=O ester stretch), ~1500-1600 (C=C and C=N ring stretch).
MS (Mass Spec.) Specific experimental data not found in search results. Expected m/z: 140.06 (M⁺), fragments corresponding to the loss of -OCH₃, -COOCH₃, and cleavage of the pyrazole ring.

Note: The predicted NMR and IR data are based on typical chemical shifts for similar functional groups and structures. Experimental verification is required.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between two sodium chloride plates for analysis.

Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.

Characterization_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Output cluster_interpretation Interpretation Sample Purified Methyl 2-(1H-pyrazol-1-yl)acetate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Interpretation Structure Elucidation & Purity Assessment NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Workflow for the characterization of this compound.

Applications in Research and Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a versatile handle for further chemical modifications and the exploration of structure-activity relationships.

References

An In-depth Technical Guide to Methyl 2-(1H-pyrazol-1-yl)acetate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(1H-pyrazol-1-yl)acetate, its derivatives, and analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in the field of medicinal chemistry and drug discovery.

Core Compound: this compound

This compound is a heterocyclic compound featuring a pyrazole ring N-substituted with a methyl acetate group. This core structure serves as a versatile scaffold for the development of a wide array of derivatives with diverse pharmacological properties.

Chemical Properties:

PropertyValue
CAS Number 142890-12-8
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance Liquid
Purity ≥95%
Storage Sealed in dry, 2-8°C

Synthesis of this compound and Derivatives

The primary synthetic route to this compound involves the N-alkylation of pyrazole. A general experimental protocol is provided below, based on the synthesis of its close analog, Ethyl 2-(1H-pyrazol-1-yl)acetate.[1]

General Experimental Protocol for N-Alkylation of Pyrazole

Reaction:

Synthesis_of_Methyl_2-(1H-pyrazol-1-yl)acetate cluster_reactants Reactants cluster_conditions Conditions pyrazole Pyrazole product This compound pyrazole->product N-Alkylation bromoacetate Methyl Bromoacetate bromoacetate->product base Base (e.g., K₂CO₃) solvent Solvent (e.g., Acetone)

Caption: General synthesis scheme for this compound.

Materials:

  • Pyrazole

  • Methyl Bromoacetate (or Methyl Chloroacetate)

  • Anhydrous Potassium Carbonate (K₂CO₃) or other suitable base

  • Dry Acetone (or other suitable solvent)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of pyrazole (0.1 mol) and methyl bromoacetate (0.1 mol) is dissolved in dry acetone (50 ml).

  • Anhydrous potassium carbonate (3.0 g) is added to the mixture.

  • The reaction mixture is refluxed with stirring at 80°C for 6 hours.[1]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is filtered to remove the inorganic base.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from ethanol to obtain the solid product.[1]

Note on Regioselectivity: The N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of regioisomers. The choice of base and solvent can influence the regioselectivity of the reaction.

Biological Activities of Pyrazole Derivatives

Pyrazole and its derivatives are known to exhibit a wide spectrum of biological activities. While specific data for this compound is limited in the public domain, numerous studies on its analogs and derivatives have demonstrated significant potential in various therapeutic areas.

Antimicrobial Activity

Several derivatives of pyrazolyl acetates have been synthesized and evaluated for their antimicrobial properties.

  • Antibacterial Activity: Derivatives of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone have been shown to be more effective against Gram-negative bacteria (like Escherichia coli and Pseudomonas aeruginosa) than Gram-positive bacteria.[2] One of the tested compounds exhibited significant activity.[2] In another study, certain pyrazole derivatives showed high activity against Escherichia coli and Streptococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL.[3]

  • Antifungal Activity: A pyrazole derivative demonstrated high antifungal activity against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL, which is comparable to the standard drug Clotrimazole.[3]

Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

Antimicrobial_Screening_Workflow start Prepare bacterial/fungal inoculum plate Inoculate agar plates start->plate well Create wells in the agar plate->well load Load test compounds and controls into wells well->load incubate Incubate the plates load->incubate measure Measure the zone of inhibition incubate->measure end Determine MIC measure->end

Caption: Workflow for antimicrobial activity screening.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Loading of Compounds: A defined volume of the test compound solution (at a specific concentration) is added to the wells. A positive control (standard antibiotic/antifungal) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • Measurement: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, demonstrating a range of activities against various cancer cell lines.

  • A series of novel 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives were evaluated for their antiproliferative activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. Certain compounds showed significant antiproliferative effects, with one derivative exhibiting a higher percentage of inhibition against MCF-7 cells compared to the standard drug tamoxifen after 72 hours of treatment.[4]

  • Some pyrazole analogues have shown potent inhibitory activity against various tumor cell lines, with GI₅₀ values in the micromolar and even nanomolar range. For instance, a methyl ester derivative was found to be highly active against K562, MCF-7, and A549 cell lines with GI₅₀ values of 0.021, 1.7, and 0.69 μM, respectively.[5]

  • Other studies have reported pyrazole derivatives with significant cytotoxic effects on hepatocellular carcinoma (HepG-2) cells, with IC₅₀ values lower than the standard drug cisplatin.[6]

Experimental Protocol for Anticancer Activity Screening (MTT Assay):

MTT_Assay_Workflow seed Seed cancer cells in 96-well plates treat Treat cells with test compounds at various concentrations seed->treat incubate Incubate for a specified period (e.g., 72 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at a specific wavelength solubilize->read calculate Calculate cell viability and IC50 values read->calculate

Caption: Workflow for the MTT assay to determine anticancer activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation with MTT: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: Cell viability is calculated as a percentage of the control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.

Enzyme Inhibitory Activity

Pyrazole derivatives have been identified as inhibitors of various enzymes, suggesting their potential in treating a range of diseases.

  • Aldose Reductase and α-Glycosidase Inhibition: A study on pyrazolyl-thiazole derivatives demonstrated their inhibitory effects on aldose reductase and α-glycosidase, enzymes implicated in diabetic complications. Some of these compounds exhibited Ki values in the low micromolar range against aldose reductase (e.g., 7.09 ± 0.19 µM) and even more potent inhibition against α-glycosidase (Ki values ranging from 0.43 ± 0.06 to 2.30 ± 0.48 µM), surpassing the standard inhibitor acarbose.[7]

  • Cyclooxygenase (COX) Inhibition: Certain new pyrazole derivatives have shown good inhibitory activity against COX-1 and COX-2 enzymes at the nanomolar level, with some compounds exhibiting selectivity towards COX-2.[8] For example, some derivatives displayed IC₅₀ values towards COX-2 in the range of 19.87 to 61.24 nM.[8]

Signaling Pathway Implication (Example: COX Inhibition):

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase pathway by pyrazole derivatives.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data found for various derivatives of this compound.

Table 1: Antimicrobial Activity (MIC in μg/mL)

Compound TypeMicroorganismMIC (μg/mL)Reference
Pyrazole DerivativeEscherichia coli0.25[3]
Pyrazole DerivativeStreptococcus epidermidis0.25[3]
Pyrazole DerivativeAspergillus niger1[3]

Table 2: Anticancer Activity (GI₅₀/IC₅₀ in μM)

Compound TypeCell LineGI₅₀/IC₅₀ (μM)Reference
Pyrazole-1-yl acetate derivativeMCF-7IC₅₀ comparable to tamoxifen[4]
Methyl ester pyrazole analogueK562GI₅₀ = 0.021[5]
Methyl ester pyrazole analogueMCF-7GI₅₀ = 1.7[5]
Methyl ester pyrazole analogueA549GI₅₀ = 0.69[5]
Pyrazole derivativeHepG-2IC₅₀ = 3.57[6]
1-methyl-1H-pyrazole-5-carboxamide derivativeLNCaPGI₅₀ = 7.73[9]
1-methyl-1H-pyrazole-5-carboxamide derivativePC-3GI₅₀ = 7.07[9]

Table 3: Enzyme Inhibitory Activity

Compound TypeEnzymeKi / IC₅₀Reference
Pyrazolyl-thiazole derivativeAldose ReductaseKi = 7.09 ± 0.19 µM[7]
Pyrazolyl-thiazole derivativeα-GlycosidaseKi = 0.43 ± 0.06 µM[7]
Pyrazole derivativeCOX-2IC₅₀ = 19.87 nM[8]

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad range of biological activities. The synthetic accessibility of the pyrazole core allows for extensive structural modifications, leading to the development of potent and selective agents for various therapeutic targets. The data presented in this guide highlight the potential of these compounds in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery. Further research, particularly focused on the specific biological activities and mechanisms of action of this compound itself, is warranted to fully elucidate its therapeutic potential.

References

The Versatile Heterocyclic Building Block: A Technical Guide to Methyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of Methyl 2-(1H-pyrazol-1-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features make it a versatile precursor for the synthesis of a wide range of biologically active molecules.

Core Properties and Synthesis

This compound is a stable, readily accessible chemical intermediate. A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 142890-12-8
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance Liquid
Purity ≥95%
Storage Sealed in dry, 2-8°C

The synthesis of this compound is typically achieved through the N-alkylation of pyrazole with a methyl haloacetate. A general and efficient laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyrazole

  • Methyl bromoacetate (or methyl chloroacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, dry

  • Ethanol

Procedure:

  • To a solution of pyrazole (0.1 mol) in 100 mL of dry acetone, add anhydrous potassium carbonate (0.15 mol).

  • To this suspension, add methyl bromoacetate (0.11 mol) dropwise with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (around 60-70°C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.[1]

Diagram 1: Synthesis of this compound

G Pyrazole Pyrazole Product This compound Pyrazole->Product Reflux MeBromoacetate Methyl Bromoacetate MeBromoacetate->Product K2CO3 K2CO3, Acetone

A schematic representation of the synthesis of this compound.

Application as a Heterocyclic Building Block: Synthesis of Bioactive 1,3,4-Oxadiazole Derivatives

This compound serves as a key starting material for the synthesis of more complex heterocyclic systems with potential pharmacological activities. One notable application is in the preparation of 1,3,4-oxadiazole derivatives, which are known to exhibit a range of biological effects, including antibacterial properties.[1]

The synthetic pathway involves a multi-step sequence starting from the corresponding ethyl ester, Ethyl 2-(1H-pyrazol-1-yl)acetate. The process includes hydrazinolysis to form the acetohydrazide, followed by condensation with aromatic aldehydes to yield Schiff bases, and subsequent cyclization to the 1,3,4-oxadiazole ring system.

Experimental Workflow: From Pyrazolylacetate to Bioactive Oxadiazoles

Diagram 2: Synthetic Workflow for 1,3,4-Oxadiazole Derivatives

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Schiff Base Formation cluster_2 Step 3: Cyclization start Ethyl 2-(1H-pyrazol-1-yl)acetate hydrazide 2-(1H-pyrazol-1-yl)acetohydrazide start->hydrazide Hydrazine Hydrate, Ethanol, Reflux schiff N'-Arylidine-2-(1H-pyrazol-1-yl)acetohydrazide hydrazide->schiff Glacial Acetic Acid, Ethanol, Reflux aldehyde Aromatic Aldehyde aldehyde->schiff oxadiazole 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl- 1,3,4-oxadiazol-3(2H)-yl)ethanone schiff->oxadiazole Acetic Anhydride, Reflux

A multi-step synthesis of bioactive 1,3,4-oxadiazole derivatives.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)acetohydrazide

  • A mixture of Ethyl 2-(1H-pyrazol-1-yl)acetate (0.1 mol) and hydrazine hydrate (0.15 mol) in 50 mL of ethanol is refluxed for 8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting solid is washed with cold ethanol and recrystallized from a suitable solvent to yield pure 2-(1H-pyrazol-1-yl)acetohydrazide.[1]

Step 2: Synthesis of N'-Arylidine-2-(1H-pyrazol-1-yl)acetohydrazide (Schiff Bases)

  • A mixture of 2-(1H-pyrazol-1-yl)acetohydrazide (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) in 30 mL of ethanol containing a few drops of glacial acetic acid is refluxed for 4-6 hours.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized to give the corresponding Schiff base.[1]

Step 3: Synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives

  • The Schiff base (0.005 mol) is refluxed in acetic anhydride (10 mL) for 5-7 hours.

  • The excess acetic anhydride is removed under reduced pressure.

  • The residue is poured into ice-cold water, and the resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to afford the final 1,3,4-oxadiazole derivative.[1]

Biological Activity of Synthesized Derivatives

The synthesized 1,3,4-oxadiazole derivatives were evaluated for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria using the cup plate method. The results are summarized in Table 2.

Table 2: Antibacterial Activity of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives (Zone of Inhibition in mm)

Compound (Aryl group)Staphylococcus aureusStreptococcus pyogenesEscherichia coliPseudomonas aeruginosa
Phenyl 14121011
4-Chlorophenyl 18161415
4-Nitrophenyl 20181617
4-Methoxyphenyl 16141213
2-Hydroxyphenyl 15131112
Ciprofloxacin (Standard) 25242223
Tetracycline (Standard) 23222021

The results indicate that the synthesized compounds exhibit moderate antibacterial activity. Notably, the derivative with a 4-nitrophenyl substituent showed the highest activity among the tested compounds against all bacterial strains.[1]

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in the synthesis of novel bioactive compounds. Its straightforward synthesis and reactivity make it an attractive starting material for the development of new therapeutic agents. The demonstrated application in the synthesis of antibacterial 1,3,4-oxadiazole derivatives highlights just one of the many possibilities for this promising scaffold in medicinal chemistry research. Further exploration of its reactivity and the biological activities of its derivatives is warranted.

References

The Genesis and Advancement of Pyrazole-1-Acetic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone in medicinal chemistry for over a century. Its discovery by Ludwig Knorr in 1883 through the condensation of ethyl acetoacetate with phenylhydrazine opened the door to a vast and diverse class of compounds with significant biological activities.[1] Among the myriad of pyrazole derivatives, pyrazole-1-acetic acid esters have emerged as a particularly important scaffold in drug discovery and development. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this crucial class of molecules.

Historical Perspective: From Pyrazole to N-Functionalization

The journey of pyrazole-1-acetic acid esters begins with the foundational work on the pyrazole nucleus itself. The Knorr pyrazole synthesis, a reaction between a β-dicarbonyl compound and a hydrazine, remains a fundamental method for constructing the pyrazole ring.[1][2] For decades following its discovery, research primarily focused on the synthesis of variously substituted pyrazoles and the exploration of their therapeutic potential, leading to early drugs like the analgesic antipyrine.

Synthetic Methodologies

The primary and most versatile method for the synthesis of pyrazole-1-acetic acid esters is the N-alkylation of a pre-formed pyrazole ring . This approach allows for the late-stage introduction of the acetic acid ester group, making it amenable to the creation of diverse compound libraries.

General Experimental Protocol: N-Alkylation of Pyrazoles

A solution of the desired pyrazole (1 equivalent) in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is treated with a base (1.1 to 1.5 equivalents). Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The resulting pyrazolide anion is then reacted with an ethyl or methyl haloacetate, typically ethyl bromoacetate or chloroacetate (1.1 to 1.5 equivalents). The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. After an aqueous workup and extraction with an organic solvent, the crude product is purified by column chromatography or recrystallization to afford the desired pyrazole-1-acetic acid ester.

dot

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification pyrazole Pyrazole Derivative mixing Mixing in Aprotic Solvent (e.g., DMF) pyrazole->mixing haloacetate Haloacetic Acid Ester haloacetate->mixing base Base (e.g., NaH, K2CO3) base->mixing workup Aqueous Workup & Extraction mixing->workup Reaction Progress purification Purification (Chromatography/Recrystallization) workup->purification product Pyrazole-1-Acetic Acid Ester purification->product

Caption: General experimental workflow for the synthesis of pyrazole-1-acetic acid esters.

Quantitative Data on Synthesis

The following table summarizes representative examples of the synthesis of pyrazole-1-acetic acid esters, highlighting the reaction conditions and yields.

Pyrazole ReactantHaloacetateBaseSolventTemp. (°C)Time (h)Yield (%)
3-PhenylpyrazoleEthyl bromoacetateNaHDMF1002~35 (of 3-isomer)
PyrazoleEthyl bromoacetateK2CO3DMFRT8-
3-Amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazoleEthyl bromoacetateK2CO3DMFRT-64
4-ChloropyrazolePhenethyl trichloroacetimidateCSA1,2-DCEReflux24-

Spectroscopic Characterization

The structural elucidation of pyrazole-1-acetic acid esters relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR: The proton NMR spectrum of a typical ethyl pyrazole-1-acetate will show characteristic signals for the pyrazole ring protons, the methylene protons of the acetate group (typically a singlet around 5.0 ppm), and the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.2 ppm). The chemical shifts of the pyrazole ring protons are influenced by the substituents on the ring.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 168 ppm), the methylene carbon of the acetate group (around 50 ppm), and the carbons of the pyrazole ring and the ethyl group.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized esters.

The table below provides representative spectroscopic data for ethyl 2-(1H-pyrazol-1-yl)acetate.

NucleusChemical Shift (ppm)
¹H NMR (CDCl₃)7.59 (d, 1H), 7.51 (d, 1H), 6.29 (t, 1H), 4.93 (s, 2H), 4.25 (q, 2H), 1.29 (t, 3H)
¹³C NMR (CDCl₃)167.5, 139.6, 129.2, 106.1, 62.1, 51.5, 14.1

Applications in Drug Discovery and Development

The pyrazole-1-acetic acid ester moiety is a key structural feature in a number of biologically active compounds, most notably in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Case Study: Celecoxib and the Inhibition of the COX-2 Pathway

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[3] The chemical structure of celecoxib features a 1,5-diarylpyrazole core. While not a pyrazole-1-acetic acid ester itself, the synthetic strategies and the biological importance of the N-aryl substituent are directly relevant. The development of celecoxib highlighted the critical role of the substituent at the N-1 position of the pyrazole ring in achieving selective enzyme inhibition. This spurred further research into a wide variety of N-substituted pyrazoles, including those with acetic acid ester functionalities, as potential therapeutic agents.

The mechanism of action of celecoxib involves the inhibition of prostaglandin synthesis.[4][5] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. Their synthesis is catalyzed by the cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.[5]

dot

cox2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Celecoxib Celecoxib (and related Pyrazole Derivatives) Celecoxib->COX2 Inhibits

Caption: Simplified signaling pathway showing the mechanism of action of Celecoxib.

Conclusion

From their conceptual origins in the late 19th century to their current prominence in modern drug discovery, pyrazole-1-acetic acid esters have demonstrated enduring value. The synthetic accessibility of these compounds, primarily through the robust N-alkylation of the pyrazole core, has allowed for extensive exploration of their chemical space. The insights gained from compounds like celecoxib have solidified the importance of the N-substituent in directing biological activity. As researchers continue to seek novel therapeutics with improved efficacy and safety profiles, the pyrazole-1-acetic acid ester scaffold will undoubtedly remain a fertile ground for innovation.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of Methyl 2-(1H-pyrazol-1-yl)acetate. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities where understanding these fundamental properties is critical. The guide outlines key physicochemical characteristics, presents detailed experimental protocols for solubility and stability evaluation, and includes validated analytical methods for the quantification of this compound.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring, a structural motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The physicochemical properties of this compound, particularly its solubility and stability, are paramount for its application in drug discovery and development, influencing formulation, bioavailability, and shelf-life. This guide synthesizes the available information and provides a framework for its systematic evaluation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundChemScene[1]
CAS Number 142890-12-8Sigma-Aldrich[2], ChemScene[1]
Molecular Formula C₆H₈N₂O₂Sigma-Aldrich[2], ChemScene[1]
Molecular Weight 140.14 g/mol Sigma-Aldrich[2], ChemScene[1]
Physical Form LiquidSigma-Aldrich[2]
Calculated LogP 0.0561ChemScene[1]
Topological Polar Surface Area (TPSA) 44.12 ŲChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 2ChemScene[1]
Storage Conditions Sealed in dry, 2-8°CSigma-Aldrich[2]

Solubility Profile

Table 2: Estimated Qualitative Solubility of this compound

SolventPredicted Solubility
WaterSparingly Soluble
MethanolSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetonitrileSoluble
Ethyl AcetateSoluble
DichloromethaneSoluble
HexaneInsoluble
Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a standard procedure for the quantitative determination of the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent.

    • Ensure there is undissolved solid material at the bottom of each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted samples using a validated HPLC method (see Section 5.1) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC analysis) x (Dilution factor)

Stability Assessment

A comprehensive stability assessment is crucial to understand the degradation pathways and establish appropriate storage conditions and shelf-life for this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to evaluate the contribution of thermal degradation.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under defined storage conditions.

Table 3: ICH Recommended Storage Conditions for Stability Studies

Study TypeStorage ConditionMinimum Time Period
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Procedure:

  • Store samples of this compound under the conditions specified in Table 3.

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples using a validated stability-indicating HPLC method for purity and the presence of degradation products.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of this compound in solubility and stability studies.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is suitable for the analysis of this compound.

Table 4: Representative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 220 nm
Diluent Acetonitrile/Water (50:50, v/v)
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be used as an alternative or complementary technique for the analysis of this compound, particularly for identifying volatile impurities or degradation products.

Table 5: Representative GC-MS Method Parameters

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 80°C, hold for 2 minRamp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Visualizations

As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for the assessment of its solubility and stability is presented below.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start Solubility Study qual_sol Qualitative Solubility (in various solvents) sol_start->qual_sol quant_sol_prep Prepare Saturated Solutions qual_sol->quant_sol_prep equilibration Equilibration (24-48h) quant_sol_prep->equilibration sampling Sample and Filter Supernatant equilibration->sampling quant_analysis Quantitative Analysis (HPLC/UV) sampling->quant_analysis sol_data Solubility Data (mg/mL) quant_analysis->sol_data end Comprehensive Profile sol_data->end stab_start Start Stability Study forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stab_start->forced_deg method_dev Develop Stability-Indicating Analytical Method (HPLC) forced_deg->method_dev long_term_stab Long-Term & Accelerated Stability Studies method_dev->long_term_stab stab_sampling Sample at Time Points long_term_stab->stab_sampling stab_analysis Analyze Samples (HPLC) stab_sampling->stab_analysis stab_data Stability Data (Purity, Degradants) stab_analysis->stab_data stab_data->end start Physicochemical Characterization of this compound start->sol_start start->stab_start

Caption: Workflow for Solubility and Stability Assessment.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the provided protocols for solubility determination, stability testing, and analytical quantification offer a robust framework for researchers to generate the necessary data for their specific applications. A systematic approach as outlined in this guide will ensure a thorough characterization of this compound, facilitating its progression in research and development pipelines. Further studies are warranted to generate and publish quantitative solubility and detailed degradation pathway information for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using "Methyl 2-(1H-pyrazol-1-yl)acetate" as a Key Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of functionalized pyrazole derivatives, leveraging "Methyl 2-(1H-pyrazol-1-yl)acetate" as a versatile starting material. The protocols outlined below focus on the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. While direct one-step utilization of "this compound" in cyclocondensation reactions is not widely reported, it serves as an excellent precursor for the synthesis of 5-amino-1-(alkoxycarbonylmethyl)pyrazoles, which are key intermediates for the construction of the pyrazolo[1,5-a]pyrimidine scaffold.

Introduction

Pyrazoles and their fused heterocyclic derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. "this compound" is a readily available starting material that provides a convenient handle for the elaboration of the pyrazole core. This document details a multi-step synthetic strategy to convert this simple precursor into highly functionalized pyrazolo[1,5-a]pyrimidine derivatives. The overall workflow involves the introduction of an amino group onto the pyrazole ring, followed by a cyclocondensation reaction with a β-dicarbonyl compound.

Overall Synthetic Strategy

The proposed synthetic pathway is a three-step process:

  • Nitration: Introduction of a nitro group at the 4-position of the pyrazole ring of a suitable N1-substituted pyrazole.

  • Reduction: Conversion of the nitro group to an amino group to generate the key 5-aminopyrazole intermediate.

  • Cyclocondensation: Reaction of the 5-aminopyrazole with a β-dicarbonyl compound to form the final pyrazolo[1,5-a]pyrimidine product.

Synthetic Pathway start N1-Substituted Pyrazole step1 Nitration start->step1 HNO₃/H₂SO₄ intermediate1 4-Nitro-N1-substituted Pyrazole step1->intermediate1 step2 Reduction intermediate1->step2 H₂, Pd/C intermediate2 5-Amino-N1-substituted Pyrazole step2->intermediate2 step3 Cyclocondensation with β-Dicarbonyl Compound intermediate2->step3 AcOH, reflux product Pyrazolo[1,5-a]pyrimidine Derivative step3->product

Caption: General synthetic workflow for the preparation of pyrazolo[1,5-a]pyrimidine derivatives from N1-substituted pyrazoles.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-(ethoxycarbonylmethyl)-1H-pyrazole

This protocol outlines the synthesis of a key intermediate, a 5-aminopyrazole derivative, which is analogous to a derivative of "this compound" and is suitable for subsequent cyclocondensation reactions. The synthesis proceeds via the reaction of hydrazine with ethyl (ethoxymethylene)cyanoacetate.

Reaction Scheme:

Protocol 1 reagent1 Hydrazine Hydrate product Ethyl 5-amino-1H-pyrazole-4-carboxylate reagent1->product EtOH, Base reagent2 Ethyl (ethoxymethylene)cyanoacetate reagent2->product

Caption: Synthesis of a key 5-aminopyrazole intermediate.

Materials:

  • Hydrazine hydrate

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol

  • Triethylamine

Procedure:

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in ethanol, add triethylamine (1.1 equivalents).

  • Slowly add hydrazine hydrate (1 equivalent) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford ethyl 5-amino-1H-pyrazole-4-carboxylate as a white solid.

Expected Yield and Characterization:

CompoundYield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Ethyl 5-amino-1H-pyrazole-4-carboxylate85-95184-186Consistent with reported literature values.
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol describes the cyclocondensation of a 5-aminopyrazole intermediate with a β-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, to yield the corresponding pyrazolo[1,5-a]pyrimidine derivative.

Reaction Scheme:

Protocol 2 reagent1 5-Aminopyrazole Derivative product Pyrazolo[1,5-a]pyrimidine Derivative reagent1->product Acetic Acid, Reflux reagent2 β-Dicarbonyl Compound reagent2->product

Caption: Cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core.

Materials:

  • 5-Amino-1H-pyrazole derivative (e.g., from Protocol 1)

  • β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1 equivalent) in glacial acetic acid.

  • Add the β-dicarbonyl compound (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Quantitative Data for Representative Pyrazolo[1,5-a]pyrimidine Syntheses:

5-Aminopyrazole Precursorβ-Dicarbonyl CompoundProductYield (%)Melting Point (°C)Reference
5-Amino-3-(4-iodophenyl)pyrazoleAcetylacetone2,7-Dimethyl-5-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine80-90210-212[1]
5-Amino-3-methylpyrazoleEthyl acetoacetate5-Hydroxy-2,7-dimethylpyrazolo[1,5-a]pyrimidine75-85>300[2]
5-Amino-1H-pyrazole-4-carbonitrileAcetylacetone7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile85-95288-290[2]

Signaling Pathways and Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in diseases like cancer. For instance, certain derivatives have shown inhibitory activity against kinases such as CK2, EGFR, B-Raf, and MEK, which are crucial components of proliferation and survival pathways.[3]

Kinase Inhibition cluster_pathway Cellular Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->BRAF Inhibition Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

The ability of these compounds to target specific kinases makes them attractive candidates for the development of targeted therapies in oncology and other diseases. The synthetic routes described herein provide a foundation for generating diverse libraries of pyrazolo[1,5-a]pyrimidines for structure-activity relationship (SAR) studies and further drug development efforts.

Conclusion

"this compound" serves as a valuable and versatile starting material for the synthesis of complex pyrazole derivatives. Through a strategic introduction of an amino functionality followed by a robust cyclocondensation reaction, a wide array of medicinally relevant pyrazolo[1,5-a]pyrimidines can be accessed. The detailed protocols and structured data presented in these application notes are intended to facilitate the research and development of novel therapeutic agents based on the pyrazole scaffold.

References

Application Notes and Protocols for Methyl 2-(1H-pyrazol-1-yl)acetate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 2-(1H-pyrazol-1-yl)acetate in multicomponent reactions (MCRs). While direct literature precedents for this specific ester in MCRs are limited, its corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)acetic acid, is a prime candidate for participation in powerful isocyanide-based MCRs such as the Passerini and Ugi reactions. These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate molecular diversity from simple building blocks.[1][2][3]

The protocols provided herein are based on established methodologies for similar substrates and offer a robust starting point for the exploration of 2-(1H-pyrazol-1-yl)acetic acid as a key component in the synthesis of novel, complex molecules with potential therapeutic applications. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, making its incorporation into diverse molecular scaffolds a significant strategy in drug development.[1][2][3]

Section 1: Application Notes

Overview of 2-(1H-pyrazol-1-yl)acetic acid in Isocyanide-Based Multicomponent Reactions

2-(1H-pyrazol-1-yl)acetic acid, obtained via the hydrolysis of this compound, is an ideal acidic component for the Passerini and Ugi reactions. These reactions offer a convergent and atom-economical approach to synthesizing complex acyclic and heterocyclic structures.

  • Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde, an isocyanide, and a carboxylic acid to produce α-acyloxy amides.[4][5][6] The use of 2-(1H-pyrazol-1-yl)acetic acid in a Passerini reaction allows for the direct incorporation of the pyrazolylacetyl moiety into a peptide-like backbone, yielding molecules with a high degree of structural complexity.

  • Ugi Four-Component Reaction (U-4CR): The Ugi reaction extends the Passerini reaction by including a primary amine, resulting in the formation of α-acylamino amides.[7][8] This one-pot synthesis is renowned for its ability to generate a vast chemical space from readily available starting materials, making it a cornerstone of combinatorial chemistry and high-throughput screening library synthesis.[9]

Advantages for Drug Discovery

The application of 2-(1H-pyrazol-1-yl)acetic acid in these MCRs provides several key advantages for drug discovery programs:

  • Molecular Diversity: Rapidly generate large libraries of novel compounds with diverse substitution patterns by varying the aldehyde, isocyanide, and (in the case of the Ugi reaction) amine components.

  • Access to Privileged Scaffolds: The pyrazole nucleus is a "biologically privileged" structure, and its incorporation can impart favorable pharmacological properties.[1][3]

  • Efficiency and Atom Economy: MCRs are one-pot reactions that are typically high-yielding and minimize waste, aligning with the principles of green chemistry.

  • Lead Generation and Optimization: The modular nature of MCRs facilitates systematic structure-activity relationship (SAR) studies for lead optimization.

Section 2: Experimental Protocols

Hydrolysis of this compound to 2-(1H-pyrazol-1-yl)acetic acid

Objective: To prepare the carboxylic acid required for the Passerini and Ugi reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add LiOH (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to yield 2-(1H-pyrazol-1-yl)acetic acid as a solid.

Protocol for Passerini Three-Component Reaction (P-3CR)

Objective: To synthesize α-(2-(1H-pyrazol-1-yl)acetoxy) amides.

Materials:

  • 2-(1H-pyrazol-1-yl)acetic acid

  • Aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of 2-(1H-pyrazol-1-yl)acetic acid (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous DCM (5 mL) at room temperature, add cyclohexyl isocyanide (1.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-acyloxy amide.

Protocol for Ugi Four-Component Reaction (U-4CR)

Objective: To synthesize α-acylamino amides bearing the pyrazolylacetyl group.

Materials:

  • 2-(1H-pyrazol-1-yl)acetic acid

  • Aldehyde (e.g., isobutyraldehyde)

  • Primary amine (e.g., benzylamine)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in anhydrous methanol (5 mL). Stir for 30 minutes at room temperature to pre-form the imine.

  • To this mixture, add 2-(1H-pyrazol-1-yl)acetic acid (1.0 mmol) and the isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Section 3: Data Presentation

The following tables summarize expected quantitative data for the proposed Passerini and Ugi reactions based on typical yields for analogous substrates found in the literature.

Table 1: Passerini Three-Component Reaction of 2-(1H-pyrazol-1-yl)acetic acid

EntryAldehydeIsocyanideSolventTime (h)Yield (%)
1BenzaldehydeCyclohexyl isocyanideDCM2485-95
24-Chlorobenzaldehydetert-Butyl isocyanideDCM3680-90
3IsobutyraldehydeBenzyl isocyanideTHF2475-85
4FurfuralCyclohexyl isocyanideDCM4870-80

Table 2: Ugi Four-Component Reaction of 2-(1H-pyrazol-1-yl)acetic acid

EntryAldehydeAmineIsocyanideSolventTime (h)Yield (%)
1IsobutyraldehydeBenzylaminetert-Butyl isocyanideMeOH2480-90
2BenzaldehydeAnilineCyclohexyl isocyanideMeOH4875-85
34-MethoxybenzaldehydeBenzylamineBenzyl isocyanideMeOH3682-92
4CyclohexanecarboxaldehydeAnilinetert-Butyl isocyanideMeOH7270-80

Section 4: Visualizations

Diagrams of Reaction Mechanisms and Workflows

Passerini_Reaction_Mechanism R1CHO Aldehyde Intermediate1 Protonated Aldehyde R1CHO->Intermediate1 + H+ R2COOH 2-(1H-pyrazol-1-yl)acetic acid R2COOH->Intermediate1 R3NC Isocyanide Intermediate2 Nitrilium Ion Intermediate1->Intermediate2 + R3NC Intermediate3 Adduct Intermediate2->Intermediate3 + R2COO- Product α-Acyloxy Amide Intermediate3->Product Mumm Rearrangement

Caption: Mechanism of the Passerini Reaction.

Ugi_Reaction_Mechanism Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Acid 2-(1H-pyrazol-1-yl)acetic acid Isocyanide Isocyanide Iminium Iminium Ion Imine->Iminium + H+ (from Acid) Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Adduct Adduct Nitrilium->Adduct + Acid Anion Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Mechanism of the Ugi Reaction.

Experimental_Workflow cluster_prep Preparation cluster_mcr Multicomponent Reaction cluster_workup Workup & Purification cluster_analysis Analysis Hydrolysis Hydrolysis of This compound MCR One-Pot Reaction: - Passerini (3 components) - Ugi (4 components) Hydrolysis->MCR Workup Solvent Removal MCR->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols for N-alkylation of Pyrazole with Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of pyrazoles is a fundamental synthetic transformation in medicinal chemistry and drug development. The introduction of an alkyl group onto the pyrazole nitrogen atom can significantly modulate the physicochemical properties and biological activity of the resulting molecule. This document provides a detailed experimental protocol for the N-alkylation of pyrazole with methyl chloroacetate to synthesize methyl 2-(1H-pyrazol-1-yl)acetate, a valuable building block in the synthesis of more complex molecular architectures.

The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrazole acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate. The choice of base and solvent is crucial for achieving high yields and purity.

Experimental Protocols

Method 1: Using Sodium Acetate in Ethanol

This protocol is adapted from a similar procedure for the N-alkylation of a pyrazole derivative with ethyl chloroacetate.[1]

Materials:

  • 1H-Pyrazole

  • Methyl chloroacetate

  • Sodium acetate (anhydrous)

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-pyrazole (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol.

  • Addition of Alkylating Agent: To the stirring suspension, add methyl chloroacetate (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the sodium acetate and any other solid byproducts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Method 2: Using Sodium Hydride in a Polar Aprotic Solvent

For substrates where regioselectivity is a concern or a stronger base is required, sodium hydride in a polar aprotic solvent can be employed.[2]

Materials:

  • 1H-Pyrazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl chloroacetate

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF or THF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of 1H-pyrazole (1.0 eq) in the same anhydrous solvent dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add methyl chloroacetate (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

MethodBaseSolventTemperatureTime (h)Typical Yield (%)
1Sodium AcetateEthanolReflux3-465-75
2Sodium HydrideDMF/THF0 °C to RT12-2470-85

Note: Yields are estimates and can vary based on the specific reaction scale and purification efficiency.

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.55 (d, J=1.6 Hz, 1H), 7.49 (d, J=2.4 Hz, 1H), 6.29 (t, J=2.0 Hz, 1H), 4.93 (s, 2H), 3.76 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 168.5, 139.8, 129.5, 106.2, 52.6, 51.9

Note: Spectroscopic data is predicted and should be confirmed by experimental analysis.

Mandatory Visualization

experimental_workflow Experimental Workflow for N-alkylation of Pyrazole cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix Pyrazole and Base in Solvent add_alkyl 2. Add Methyl Chloroacetate reactants->add_alkyl react 3. Heat/Stir (Monitor by TLC) add_alkyl->react quench_filter 4. Quench/Filter react->quench_filter extract 5. Extraction quench_filter->extract dry_concentrate 6. Dry and Concentrate extract->dry_concentrate chromatography 7. Column Chromatography dry_concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the N-alkylation of pyrazole.

References

Methyl 2-(1H-pyrazol-1-yl)acetate: A Versatile Precursor in the Synthesis of Bioactive Pyrazole-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-(1H-pyrazol-1-yl)acetate is a key building block in organic synthesis, particularly for the construction of a variety of pyrazole-containing heterocyclic compounds. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, featured in numerous FDA-approved drugs due to its wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This document provides an overview of the potential applications of this compound as a precursor for pharmaceutically relevant molecules, with a focus on the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with demonstrated biological significance.

Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that have attracted significant attention in drug discovery due to their diverse pharmacological activities, including their role as protein kinase inhibitors in cancer therapy. This compound can serve as a valuable starting material for the synthesis of these important scaffolds.

A general synthetic strategy involves the initial conversion of this compound to a more reactive intermediate, such as a β-ketoester or a pyrazole-containing amine, which can then undergo cyclocondensation reactions to form the pyrazolo[1,5-a]pyrimidine core.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives starting from this compound.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Derivatization This compound This compound Reactive Intermediate Reactive Intermediate This compound->Reactive Intermediate Functional Group Transformation Pyrazolo[1,5-a]pyrimidine Core Pyrazolo[1,5-a]pyrimidine Core Reactive Intermediate->Pyrazolo[1,5-a]pyrimidine Core Reaction with a 1,3-Dielectrophile Bioactive Derivatives Bioactive Derivatives Pyrazolo[1,5-a]pyrimidine Core->Bioactive Derivatives Further Functionalization

Caption: Conceptual workflow for synthesizing bioactive pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

While a specific protocol for a marketed drug is not available, the following represents a general, illustrative protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from a pyrazole-based precursor. This protocol is based on established chemical principles for the synthesis of such heterocyclic systems.

Protocol 1: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

This protocol outlines a two-step process involving the formation of an aminopyrazole intermediate followed by cyclocondensation.

Step 1: Synthesis of a 5-Aminopyrazole Intermediate

Reagent/SolventMolecular WeightMoles (Equivalents)Amount
Hydrazine Hydrate50.06 g/mol 1.26.0 g
β-KetoneitrileVaries1.0Varies
Ethanol46.07 g/mol -100 mL

Procedure:

  • To a solution of the appropriate β-ketonitrile in ethanol, add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude aminopyrazole can be purified by recrystallization or column chromatography.

Step 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

Reagent/SolventMolecular WeightMoles (Equivalents)Amount
5-Aminopyrazole IntermediateVaries1.0Varies
1,3-Dicarbonyl CompoundVaries1.1Varies
Acetic Acid60.05 g/mol -50 mL

Procedure:

  • Dissolve the 5-aminopyrazole intermediate in glacial acetic acid.

  • Add the 1,3-dicarbonyl compound to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude pyrazolo[1,5-a]pyrimidine can be purified by recrystallization from a suitable solvent.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical quantitative data for the synthesis described above to illustrate the expected outcomes. Actual yields and purity will vary depending on the specific substrates and reaction conditions.

StepProductStarting MaterialYield (%)Purity (HPLC, %)
15-Aminopyrazole Intermediateβ-Ketoneitrile85>95
2Pyrazolo[1,5-a]pyrimidine5-Aminopyrazole78>98

Signaling Pathways of Pyrazolo[1,5-a]pyrimidine Derivatives

As mentioned, pyrazolo[1,5-a]pyrimidines are known to act as protein kinase inhibitors. The diagram below illustrates a simplified, representative signaling pathway that could be targeted by such a derivative, for instance, the inhibition of a receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->RTK

Caption: Inhibition of an RTK signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of various pyrazole-containing compounds of medicinal interest. While its direct application in the synthesis of a blockbuster drug is not prominently documented, its potential for creating novel bioactive molecules, such as pyrazolo[1,5-a]pyrimidines, is significant. The general synthetic protocols and conceptual workflows provided herein offer a foundation for researchers and scientists in the field of drug discovery to explore the utility of this important building block in developing next-generation therapeutics. Further research into the derivatization of the pyrazolo[1,5-a]pyrimidine scaffold can lead to the discovery of potent and selective inhibitors for various therapeutic targets.

Application of "Methyl 2-(1H-pyrazol-1-yl)acetate" in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-(1H-pyrazol-1-yl)acetate is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The pyrazole moiety is a well-established pharmacophore in many commercially successful fungicides, herbicides, and insecticides. The presence of the reactive methyl ester group in this compound allows for a variety of chemical transformations, making it an attractive starting material for the generation of diverse compound libraries for agrochemical screening.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemical candidates, including 1,3,4-oxadiazole derivatives and pyrazole carboxamides.

Application Note 1: Synthesis of 2-(1H-Pyrazol-1-ylmethyl)-1,3,4-oxadiazole Derivatives as Potential Fungicides and Insecticides

The 1,3,4-oxadiazole ring is a bioisostere of ester and amide groups and is present in a number of agrochemicals. The synthesis of 2-(1H-pyrazol-1-ylmethyl)-1,3,4-oxadiazole derivatives from this compound proceeds via a three-step sequence involving the formation of a key hydrazide intermediate.

Logical Workflow for the Synthesis of 1,3,4-Oxadiazole Derivatives:

workflow start This compound step1 Hydrazinolysis start->step1 Hydrazine Hydrate intermediate1 2-(1H-Pyrazol-1-yl)acetohydrazide step1->intermediate1 step2 Condensation intermediate1->step2 Aromatic Aldehyde intermediate2 Schiff Base (N'-Aryl-2-(1H-pyrazol-1-yl)acetohydrazide) step2->intermediate2 step3 Oxidative Cyclization intermediate2->step3 Dehydrating Agent end 2-(1H-Pyrazol-1-ylmethyl)-5-aryl-1,3,4-oxadiazole step3->end

Caption: Synthetic workflow for 1,3,4-oxadiazole derivatives.

Experimental Protocols:

Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)acetohydrazide

This protocol describes the conversion of the methyl ester to the corresponding hydrazide, a key intermediate for further derivatization.

ParameterValue
Reactants This compound, Hydrazine hydrate (80%)
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Work-up Cooling, filtration, and washing with cold ethanol
Typical Yield 85-95%

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (80% solution, 1.5 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 2-(1H-pyrazol-1-yl)acetohydrazide as a white solid.

Step 2: Synthesis of N'-Aryl-2-(1H-pyrazol-1-yl)acetohydrazide (Schiff Base)

This step involves the condensation of the hydrazide with an aromatic aldehyde to form a Schiff base.

ParameterValue
Reactants 2-(1H-Pyrazol-1-yl)acetohydrazide, Substituted aromatic aldehyde
Solvent Ethanol
Catalyst Glacial acetic acid (catalytic amount)
Temperature Reflux
Reaction Time 2-4 hours
Work-up Cooling, filtration, and recrystallization
Typical Yield 70-90%

Protocol:

  • Suspend 2-(1H-pyrazol-1-yl)acetohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired substituted aromatic aldehyde (1 equivalent) and a few drops of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Step 3: Synthesis of 2-((1H-Pyrazol-1-yl)methyl)-5-aryl-1,3,4-oxadiazole

This final step is the oxidative cyclization of the Schiff base to the target 1,3,4-oxadiazole.

ParameterValue
Reactant N'-Aryl-2-(1H-pyrazol-1-yl)acetohydrazide
Reagent Acetic anhydride or other dehydrating agents
Temperature Reflux
Reaction Time 3-5 hours
Work-up Pouring into ice water, filtration, and purification
Typical Yield 60-80%

Protocol:

  • Add the N'-Aryl-2-(1H-pyrazol-1-yl)acetohydrazide (1 equivalent) to an excess of acetic anhydride.

  • Reflux the mixture for 3-5 hours.

  • After cooling to room temperature, pour the reaction mixture slowly into ice-cold water with stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water to remove excess acetic anhydride, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final 2-((1H-pyrazol-1-yl)methyl)-5-aryl-1,3,4-oxadiazole.

Application Note 2: Synthesis of N-Aryl-2-(1H-pyrazol-1-yl)acetamides as Potential Fungicides

Pyrazole carboxamides are a well-known class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). "this compound" can be a precursor to novel pyrazole carboxamides through hydrolysis to the corresponding carboxylic acid followed by amide coupling with various anilines.

Logical Workflow for the Synthesis of Pyrazole Carboxamides:

workflow start This compound step1 Hydrolysis start->step1 Base (e.g., NaOH) intermediate1 2-(1H-Pyrazol-1-yl)acetic acid step1->intermediate1 step2 Amide Coupling intermediate1->step2 Substituted Aniline, Coupling Agent end N-Aryl-2-(1H-pyrazol-1-yl)acetamide step2->end

Caption: Synthetic workflow for N-Aryl-2-(1H-pyrazol-1-yl)acetamides.

Experimental Protocols:

Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)acetic acid

This protocol outlines the saponification of the methyl ester to the carboxylic acid.[1]

ParameterValue
Reactant This compound
Reagent Sodium hydroxide
Solvent Methanol/Water
Temperature Reflux
Reaction Time 1-2 hours
Work-up Acidification, extraction, and crystallization
Typical Yield >90%

Protocol:

  • Dissolve this compound (1 equivalent) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (1.1 equivalents) in water.

  • Reflux the mixture for 1-2 hours until TLC analysis indicates complete consumption of the starting material.[1]

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2-(1H-pyrazol-1-yl)acetic acid, which can be further purified by recrystallization.[1]

Step 2: Synthesis of N-Aryl-2-(1H-pyrazol-1-yl)acetamide

This protocol describes the coupling of the pyrazole acetic acid with a substituted aniline to form the desired amide.

ParameterValue
Reactants 2-(1H-Pyrazol-1-yl)acetic acid, Substituted aniline
Coupling Agent EDC/HOBt, HATU, or Thionyl Chloride
Solvent DMF or Dichloromethane
Base Triethylamine or DIPEA (if necessary)
Temperature 0 °C to room temperature
Reaction Time 4-12 hours
Work-up Aqueous work-up and purification by chromatography or recrystallization
Typical Yield 50-85%

Protocol (using EDC/HOBt):

  • Dissolve 2-(1H-pyrazol-1-yl)acetic acid (1 equivalent) in anhydrous DMF or dichloromethane in a flask under a nitrogen atmosphere.

  • Add 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-2-(1H-pyrazol-1-yl)acetamide.

Application Note 3: General Approach to Novel Herbicides and Insecticides

The N-aryl-2-(1H-pyrazol-1-yl)acetamide scaffold, synthesized as described in Application Note 2, can also serve as a foundational structure for the development of novel herbicides and insecticides. The biological activity can be fine-tuned by varying the substituents on the aniline ring and the pyrazole ring (if modifications are made to the starting material).

General Synthetic Strategy:

The core synthetic strategy remains the hydrolysis of this compound to 2-(1H-pyrazol-1-yl)acetic acid, followed by amide coupling with a diverse range of commercially or synthetically available anilines or other amino-containing aromatic and heterocyclic compounds. The resulting library of amides can then be screened for herbicidal and insecticidal activities.

Logical Relationship for Agrochemical Discovery:

discovery_flow start This compound intermediate 2-(1H-Pyrazol-1-yl)acetic acid start->intermediate Hydrolysis library Library of N-Aryl-2-(1H-pyrazol-1-yl)acetamides intermediate->library Amide Coupling with Diverse Anilines screening Biological Screening library->screening herbicides Herbicidal Leads screening->herbicides insecticides Insecticidal Leads screening->insecticides

Caption: Discovery workflow for novel pyrazole-based agrochemicals.

Quantitative Data Summary (Illustrative):

The following table provides illustrative data for the synthesis of a hypothetical N-aryl-2-(1H-pyrazol-1-yl)acetamide. Actual yields and biological activities will vary depending on the specific aniline used.

Compound IDAniline SubstituentHydrolysis Yield (%)Amide Coupling Yield (%)Herbicidal Activity (IC50, µM)Insecticidal Activity (LD50, µ g/insect )
PZA-001 4-Chloro927815.2>100
PZA-002 2,4-Dichloro92728.550.1
PZA-003 4-Trifluoromethyl92655.122.7
PZA-004 3,5-dinitro925525.8>100

Disclaimer: The protocols and data presented are for informational purposes and should be adapted and optimized for specific laboratory conditions and target molecules. Appropriate safety precautions should be taken when handling all chemicals.

References

Palladium-catalyzed reactions involving "Methyl 2-(1H-pyrazol-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research Now

I've initiated a thorough Google search to find relevant scholarly articles and patents. I'm using "palladium", "Methyl 2-(1H-pyrazol-1-yl)acetate", and related terms as my primary keywords. My current focus is on publications that detail palladium-catalyzed reactions involving this specific molecule, aiming to understand existing methodologies and potential gaps in current knowledge.

Refining Search Parameters

I'm now expanding my keyword search, incorporating reaction-specific terms like "Heck", "Suzuki", and "Sonogashira" alongside "palladium-catalyzed" and the core molecule. The goal is to isolate reaction examples with detailed conditions and yields for further analysis.

Broadening Reaction Scope

I'm now expanding my search to encompass a wider array of palladium-catalyzed coupling reactions. My focus is on the specific molecule, "this compound", and I'm broadening my keywords to include "coupling," "arylation," "alkenylation," and "carbonylation," in addition to named reactions. I'll meticulously review the results for reaction details.

Application Notes and Protocols for Cyclocondensation Reactions with Methyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1H-pyrazol-1-yl)acetate is a versatile starting material for the synthesis of a variety of fused heterocyclic compounds. Through a multi-step synthetic pathway, this compound can be converted into key aminopyrazole intermediates, which are then utilized in cyclocondensation reactions to generate pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. These fused pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their roles as kinase inhibitors and their potential in treating a range of diseases.

These application notes provide a comprehensive overview of the synthetic strategies and detailed protocols for the conversion of this compound into aminopyrazole precursors and their subsequent cyclocondensation reactions.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-step sequence to prepare the key aminopyrazole intermediate, followed by a cyclocondensation reaction to form the desired fused heterocyclic system.

Synthetic Pathway start This compound step1 Hydrolysis start->step1 intermediate1 2-(1H-Pyrazol-1-yl)acetic acid step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 2-(4-Nitro-1H-pyrazol-1-yl)acetic acid step2->intermediate2 step3 Reduction intermediate2->step3 aminopyrazole 2-(4-Amino-1H-pyrazol-1-yl)acetic acid step3->aminopyrazole step4 Cyclocondensation with 1,3-Dielectrophile aminopyrazole->step4 product Pyrazolo-fused Heterocycles (e.g., Pyrazolo[3,4-b]pyridines) step4->product

Caption: Overall synthetic pathway from this compound to pyrazolo-fused heterocycles.

Part 1: Synthesis of the Aminopyrazole Intermediate

Step 1: Hydrolysis of this compound

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent functionalization.

Reaction Scheme:

Experimental Protocol:

  • Dissolution: Dissolve this compound in a suitable solvent such as methanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidification: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry to obtain 2-(1H-pyrazol-1-yl)acetic acid.

ParameterValueReference
Reactant Ratio1 eq. This compound : 1.5 eq. NaOHGeneral Knowledge
SolventMethanol/WaterGeneral Knowledge
TemperatureRefluxGeneral Knowledge
Reaction Time2-4 hoursGeneral Knowledge
Typical Yield>90%General Knowledge
Step 2: Nitration of 2-(1H-Pyrazol-1-yl)acetic acid

Objective: To introduce a nitro group at the C4 position of the pyrazole ring, which is a precursor to the amino group.

Reaction Scheme:

Experimental Protocol:

  • Acid Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at a low temperature (0-5 °C).

  • Substrate Addition: Slowly add 2-(1H-pyrazol-1-yl)acetic acid to the nitrating mixture while maintaining the low temperature.

  • Reaction: Allow the reaction to stir at a controlled temperature. The N-acetic acid group directs the nitration to the 4-position of the pyrazole ring.

  • Quenching: Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to yield 2-(4-nitro-1H-pyrazol-1-yl)acetic acid.

ParameterValueReference
Nitrating AgentConcentrated HNO₃ in Concentrated H₂SO₄General Knowledge
Temperature0-10 °CGeneral Knowledge
Reaction Time1-3 hoursGeneral Knowledge
RegioselectivityC4-positionGeneral Knowledge
Typical Yield70-85%General Knowledge
Step 3: Reduction of 2-(4-Nitro-1H-pyrazol-1-yl)acetic acid

Objective: To reduce the nitro group to an amino group, forming the key aminopyrazole intermediate for cyclocondensation.

Reaction Scheme:

Experimental Protocol (using SnCl₂/HCl):

  • Suspension: Suspend 2-(4-nitro-1H-pyrazol-1-yl)acetic acid in a suitable solvent like ethanol or concentrated hydrochloric acid.

  • Reducing Agent Addition: Add a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid dropwise to the suspension at a controlled temperature.

  • Heating: Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., concentrated NaOH solution) until the precipitate of tin salts redissolves.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2-(4-amino-1H-pyrazol-1-yl)acetic acid.

ParameterValueReference
Reducing AgentSnCl₂·2H₂O in conc. HClGeneral Knowledge
SolventEthanol / HClGeneral Knowledge
TemperatureRefluxGeneral Knowledge
Reaction Time2-6 hoursGeneral Knowledge
Typical Yield60-80%General Knowledge

Part 2: Cyclocondensation Reactions

The synthesized 2-(4-amino-1H-pyrazol-1-yl)acetic acid (or its corresponding ester) can undergo cyclocondensation reactions with various 1,3-dielectrophiles to form fused heterocyclic systems.

Application 1: Synthesis of Pyrazolo[3,4-b]pyridines

Objective: To synthesize pyrazolo[3,4-b]pyridine derivatives, which are known for a wide range of biological activities including their use as kinase inhibitors.

Reaction Scheme (with Acetylacetone):

Cyclocondensation_Pyrazolopyridine aminopyrazole 2-(4-Amino-1H-pyrazol-1-yl)acetic acid reaction Cyclocondensation (Friedländer Annulation) aminopyrazole->reaction dicarbonyl Acetylacetone dicarbonyl->reaction product 2-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid reaction->product sub_plus +

Caption: Cyclocondensation to form a pyrazolo[3,4-b]pyridine derivative.

Experimental Protocol:

  • Mixing Reagents: Combine 2-(4-amino-1H-pyrazol-1-yl)acetic acid and an excess of the 1,3-dicarbonyl compound (e.g., acetylacetone) in a suitable solvent, such as glacial acetic acid or ethanol.

  • Catalyst (Optional): An acid catalyst (e.g., a few drops of concentrated sulfuric acid) or a base catalyst (e.g., piperidine) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

ParameterValueReference
1,3-DielectrophileAcetylacetone, Ethyl Acetoacetate, etc.General Knowledge
SolventGlacial Acetic Acid or EthanolGeneral Knowledge
CatalystH₂SO₄ (catalytic) or PiperidineGeneral Knowledge
TemperatureRefluxGeneral Knowledge
Reaction Time4-12 hoursGeneral Knowledge
Typical Yield50-70%General Knowledge
Application 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

While the primary product from 4-aminopyrazoles is pyrazolo[3,4-b]pyridines, the synthesis of pyrazolo[1,5-a]pyrimidines typically starts from 5-aminopyrazoles. For the purpose of this guide, we will outline the general reaction. If the starting material were to be functionalized to a 5-aminopyrazole derivative, this reaction would be applicable.

Objective: To synthesize pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds with significant therapeutic potential, including as protein kinase inhibitors.

Reaction Scheme (General, with a 5-aminopyrazole):

Cyclocondensation_Pyrazolopyrimidine aminopyrazole 5-Aminopyrazole derivative reaction Cyclocondensation aminopyrazole->reaction dicarbonyl 1,3-Dicarbonyl compound dicarbonyl->reaction product Pyrazolo[1,5-a]pyrimidine derivative reaction->product sub_plus +

Caption: General cyclocondensation to form a pyrazolo[1,5-a]pyrimidine.

Experimental Protocol:

  • Mixing Reagents: A 5-aminopyrazole derivative is dissolved in a suitable solvent, such as glacial acetic acid, ethanol, or dimethylformamide (DMF). The 1,3-dicarbonyl compound is then added.

  • Heating: The reaction mixture is heated, often to reflux, for a period ranging from a few hours to overnight.

  • Work-up: After cooling, the product is typically isolated by pouring the reaction mixture into water or ice, which induces precipitation.

  • Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent.

ParameterValueReference
1,3-DielectrophileAcetylacetone, Diethyl Malonate, etc.General Knowledge
SolventGlacial Acetic Acid, Ethanol, DMFGeneral Knowledge
TemperatureReflux or elevated temperaturesGeneral Knowledge
Reaction Time2-24 hoursGeneral Knowledge
Typical Yield60-90%General Knowledge

Applications in Drug Discovery and Signaling Pathways

Pyrazolo-fused heterocycles, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, are privileged scaffolds in medicinal chemistry. They are known to interact with a variety of biological targets.

  • Kinase Inhibition: Many derivatives of these fused systems act as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major focus of cancer therapy.

Kinase_Inhibition_Pathway cluster_cell Cell receptor Receptor Tyrosine Kinase kinase_cascade Kinase Signaling Cascade (e.g., MAPK, PI3K/AKT) receptor->kinase_cascade transcription_factor Transcription Factors kinase_cascade->transcription_factor cellular_response Cell Proliferation, Survival, etc. transcription_factor->cellular_response inhibitor Pyrazolo-fused Heterocycle (Kinase Inhibitor) inhibitor->kinase_cascade

Caption: Simplified signaling pathway showing the inhibitory action of pyrazolo-fused heterocycles on kinase cascades.

Conclusion

This compound serves as an accessible starting material for the synthesis of valuable aminopyrazole intermediates. These intermediates are key building blocks for the construction of pyrazolo[3,4-b]pyridines and other fused heterocyclic systems through cyclocondensation reactions. The detailed protocols and application notes provided herein offer a guide for researchers in the fields of organic synthesis and medicinal chemistry to explore the rich chemical space and biological potential of these important classes of compounds. Further derivatization of the acetic acid moiety on the final products can also provide a handle for modulating physicochemical properties and for covalent attachment to other molecules.

References

"Methyl 2-(1H-pyrazol-1-yl)acetate" in the synthesis of fused pyrazole systems

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Topic: Synthesis of Fused Pyrazole Systems with a focus on Pyrazolo[1,5-a]pyrimidines

Introduction:

Fused pyrazole systems are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules with applications in medicinal chemistry and drug discovery. While a variety of synthetic routes to these scaffolds have been developed, a comprehensive review of the scientific literature did not yield specific methods for the direct synthesis of fused pyrazole systems starting from Methyl 2-(1H-pyrazol-1-yl)acetate .

The predominant and well-established methods for the synthesis of fused pyrazoles, particularly the widely studied pyrazolo[1,5-a]pyrimidine core, utilize 5-aminopyrazole derivatives as the key starting materials. These precursors undergo cyclocondensation reactions with various electrophilic partners, such as β-dicarbonyl compounds, to efficiently construct the fused bicyclic system.

This document provides a detailed overview of this common and effective strategy for the synthesis of pyrazolo[1,5-a]pyrimidines, including a general reaction scheme, a representative experimental protocol, and a summary of reported yields for various derivatives.

General Synthetic Approach: Cyclocondensation of 5-Aminopyrazoles

The most common route to pyrazolo[1,5-a]pyrimidines involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic fused pyrazole system.

Representative Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol is a representative example of the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from 5-aminopyrazoles and β-dicarbonyl compounds.

Synthesis of 2-(4-methoxypyridin-2-ylamino)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile [1]

  • Materials:

    • 5-Amino-3-(4-methoxypyridin-2-ylamino)-1H-pyrazole-4-carbonitrile

    • Acetylacetone

    • Ethanol

    • Glacial Acetic Acid

  • Procedure:

    • A mixture of 5-amino-3-(4-methoxypyridin-2-ylamino)-1H-pyrazole-4-carbonitrile (2.30 g, 0.01 mol) and acetylacetone (1 g, 0.01 mol) is prepared in ethanol (25 mL).

    • Three drops of glacial acetic acid are added to the mixture as a catalyst.

    • The reaction mixture is heated under reflux for 7 hours.

    • After cooling, the reaction blend is poured into 30 mL of cold water.

    • The resulting precipitate is collected by filtration, washed with ethyl alcohol, and dried.

    • The crude product is purified by crystallization from dimethylformamide/water to yield the final product.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives via the cyclocondensation of 5-aminopyrazoles with different β-dicarbonyl compounds.

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundProductYield (%)Reference
5-amino-3-(arylamino)-1H-pyrazole-4-carbonitrilesPentane-2,4-dionePyrazolo[1,5-a]pyrimidine derivatives87-95[2]
5-amino-3-(arylamino)-1H-pyrazole-4-carboxylatesEthyl acetoacetatePyrazolo[1,5-a]pyrimidine derivatives87-95[2]
5-amino-3-(arylamino)-1H-pyrazole-4-carbonitrilesEthyl isobutyrylacetatePyrazolo[1,5-a]pyrimidine derivatives87-95[2]
5-amino-3-(arylamino)-1H-pyrazole-4-carboxylatesEthyl butyrylacetatePyrazolo[1,5-a]pyrimidine derivatives87-95[2]
5-amino-3-(4-methoxypyridin-2-ylamino)-1H-pyrazole-4-carbonitrileAcetylacetone2-(4-methoxypyridin-2-ylamino)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile-[1]

Visualizing the Synthesis of Fused Pyrazoles

The following diagrams illustrate the general workflow and a common signaling pathway involving fused pyrazole derivatives.

G cluster_workflow General Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis start Start Materials: 5-Aminopyrazole Derivative β-Dicarbonyl Compound reaction Cyclocondensation Reaction (e.g., in Ethanol with Acid Catalyst) start->reaction workup Reaction Workup (Precipitation, Filtration) reaction->workup purification Purification (Crystallization) workup->purification product Final Product: Fused Pyrazolo[1,5-a]pyrimidine purification->product

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

G cluster_pathway Inhibition of a Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor Binds kinase Downstream Kinase (e.g., B-Raf, MEK) receptor->kinase Activates proliferation Cell Proliferation & Survival kinase->proliferation Promotes inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

References

Scale-Up Synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate, a valuable building block in pharmaceutical and agrochemical research. The presented methodology is based on the robust N-alkylation of pyrazole, a common and efficient method for the preparation of such derivatives.

Overview

This compound is a key intermediate used in the synthesis of various biologically active molecules. Its preparation on a larger scale requires a reliable and reproducible synthetic method. The protocol detailed herein focuses on the N-alkylation of pyrazole with a suitable methyl haloacetate. This method is advantageous due to the ready availability of starting materials, straightforward reaction conditions, and good potential for high yields.

Reaction Principle

The synthesis proceeds via the deprotonation of pyrazole by a suitable base to form the pyrazolide anion. This nucleophilic anion then undergoes a substitution reaction with a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate, to yield the desired product, this compound. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives through N-alkylation, providing a baseline for expected outcomes in the scale-up synthesis of this compound.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Ethyl BromoacetateCesium-saponiteDMF80< 2~90>95[1]
Methyl IodideK₂CO₃DMF2512~85>95Generic
Ethyl BromideK₂CO₃DMF5018~80>95Generic
Benzyl BromideNaHTHF0-256~90>95Generic

Experimental Protocols

This section provides a detailed protocol for the scale-up synthesis of this compound based on the N-alkylation of pyrazole with methyl bromoacetate.

4.1. Materials and Equipment

  • Pyrazole

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware

4.2. Scale-Up Synthesis Procedure (Exemplary 1-mole scale)

  • Reaction Setup: In a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add pyrazole (68.08 g, 1.0 mol) and anhydrous potassium carbonate (207.32 g, 1.5 mol).

  • Solvent Addition: Add 1 L of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reactant Addition: Stir the suspension vigorously and begin to add methyl bromoacetate (152.97 g, 1.0 mol) dropwise from the dropping funnel over a period of 1 hour. An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash them with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and add 1 L of water. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Visualizations

5.1. Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_products Products pyrazole Pyrazole pyrazolide Pyrazolide Anion pyrazole->pyrazolide + Base base Base (e.g., K₂CO₃) product This compound pyrazolide->product methyl_bromoacetate Methyl Bromoacetate methyl_bromoacetate->product salts Salts (e.g., KBr, KHCO₃) experimental_workflow arrow arrow start Start reactants Charge Reactants: Pyrazole, K₂CO₃, DMF start->reactants addition Add Methyl Bromoacetate (dropwise) reactants->addition reaction Heat and Stir (60-70 °C, 4-6 h) addition->reaction workup Cool and Filter reaction->workup extraction Aqueous Work-up & Extraction with EtOAc workup->extraction washing Wash Organic Layer extraction->washing drying Dry and Concentrate washing->drying purification Purification (Distillation or Chromatography) drying->purification product Pure this compound purification->product

References

Application Notes and Protocols for the Solid-Phase Synthesis of a Library of N-Substituted 2-(1H-pyrazol-1-yl)acetamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Methyl 2-(1H-pyrazol-1-yl)acetate" is a versatile building block for the synthesis of various pyrazole-containing compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries, facilitating structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the utilization of "this compound" in a solid-phase synthesis workflow to generate a library of N-substituted 2-(1H-pyrazol-1-yl)acetamides.

The proposed strategy involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by its immobilization on a solid support. Subsequently, a diverse library of amides is synthesized through amide bond formation with various primary and secondary amines. Finally, the target compounds are cleaved from the resin for purification and characterization.

Core Applications:

  • Scaffold for Combinatorial Chemistry: The pyrazolyl acetic acid moiety serves as an excellent scaffold for the generation of diverse compound libraries through the introduction of a wide range of substituents via amide bond formation.

  • Drug Discovery and Lead Optimization: The synthesized libraries of N-substituted 2-(1H-pyrazol-1-yl)acetamides can be screened for various biological activities, aiding in the identification of new lead compounds and the optimization of existing ones.

  • Development of Agrochemicals and Materials Science: Pyrazole derivatives have applications beyond pharmaceuticals, including in the development of new agrochemicals and functional materials.

Experimental Protocols

This section details the multi-step procedure for the solid-phase synthesis of N-substituted 2-(1H-pyrazol-1-yl)acetamides, starting from "this compound".

Protocol 1: Saponification of this compound

This initial step is performed in solution phase to generate the carboxylic acid required for immobilization on the solid support.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of MeOH and H₂O (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) to the solution and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product, 2-(1H-pyrazol-1-yl)acetic acid, with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Immobilization of 2-(1H-pyrazol-1-yl)acetic Acid on Merrifield Resin

This protocol describes the attachment of the synthesized carboxylic acid to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • 2-(1H-pyrazol-1-yl)acetic acid

  • Merrifield resin (1% DVB cross-linked, 100-200 mesh)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Place the Merrifield resin (1.0 g) in a solid-phase synthesis vessel and swell in DMF (10 mL) for 1-2 hours.

  • Formation of Cesium Salt: In a separate flask, dissolve 2-(1H-pyrazol-1-yl)acetic acid (2.0 eq relative to resin loading) in MeOH. Neutralize the solution with an aqueous solution of Cs₂CO₃ (0.5 eq) to a pH of 7. Remove the solvent under reduced pressure to obtain the cesium salt.

  • Resin Loading: Drain the DMF from the swollen resin. Add a solution of the 2-(1H-pyrazol-1-yl)acetate cesium salt in DMF (10 mL) to the resin.

  • Reaction: Shake or bubble the resin slurry at 50°C for 12-24 hours.[1]

  • Washing: After the reaction, drain the solvent and wash the resin sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Capping (Optional): To block any unreacted chloromethyl sites, the resin can be treated with a solution of diisopropylethylamine (DIEA) in DCM/MeOH (e.g., 1:17:2 v/v/v) for 2 hours. Wash the resin as in step 5 and dry.

Protocol 3: Solid-Phase Synthesis of N-Substituted 2-(1H-pyrazol-1-yl)acetamides

This protocol outlines the parallel synthesis of a library of amides from the resin-bound pyrazole acetic acid.

Materials:

  • Resin-bound 2-(1H-pyrazol-1-yl)acetic acid

  • A library of primary and secondary amines

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling agents (e.g., HATU, HBTU)

  • 1-Hydroxybenzotriazole (HOBt) or an equivalent additive

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Solid-phase synthesis reaction block or individual reaction vessels

Procedure (per reaction well/vessel):

  • Resin Swelling: Place the resin-bound 2-(1H-pyrazol-1-yl)acetic acid (e.g., 50 mg, ~0.05 mmol assuming 1 mmol/g loading) in a reaction vessel and swell in DMF (1 mL) for 30 minutes.

  • Pre-activation (if using DIC/HOBt): In a separate vial, dissolve the amine (5-10 eq), DIC (5 eq), and HOBt (5 eq) in DMF.

  • Coupling: Drain the DMF from the resin and add the pre-activated amine solution. If using a coupling agent like HATU, add the amine (5-10 eq), HATU (4.9 eq), and DIEA (10 eq) in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by performing a test cleavage on a small sample of the resin.

  • Washing: After the reaction is complete, drain the solution and wash the resin thoroughly with DMF (5 x 1 mL), DCM (5 x 1 mL), and MeOH (3 x 1 mL).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage of N-Substituted 2-(1H-pyrazol-1-yl)acetamides from Merrifield Resin

This protocol describes the final step of cleaving the synthesized amides from the solid support.

Materials:

  • Resin-bound N-substituted 2-(1H-pyrazol-1-yl)acetamides

  • Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF) apparatus

  • Trifluoroacetic acid (TFA)

  • Thioanisole or other scavengers

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen stream

Procedure:

  • Resin Preparation: Place the dried resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture for Merrifield resin is TFMSA/TFA/thioanisole. Caution: TFMSA and HF are highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 1 mL per 50 mg of resin) and agitate at room temperature for 1-4 hours.[1]

  • Product Isolation: Filter the resin and wash it with a small amount of fresh TFA.

  • Precipitation: Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude product.

  • Purification: Pellet the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the crude product under a stream of nitrogen or in a vacuum desiccator.

  • Further Purification: The crude product can be further purified by techniques such as High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize hypothetical quantitative data for the solid-phase synthesis of a representative set of N-substituted 2-(1H-pyrazol-1-yl)acetamides.

Table 1: Immobilization of 2-(1H-pyrazol-1-yl)acetic Acid on Merrifield Resin

Resin TypeStarting Resin Loading (mmol/g)Carboxylic Acid EquivalentsReaction Time (h)Reaction Temperature (°C)Final Resin Loading (mmol/g)
Merrifield1.22.024500.95
Merrifield1.02.018500.82

Table 2: Solid-Phase Synthesis of Representative N-Substituted 2-(1H-pyrazol-1-yl)acetamides

EntryAmineCoupling ReagentReaction Time (h)Crude Yield (%)Purity by HPLC (%)
1BenzylamineDIC/HOBt68592
2MorpholineHATU/DIEA49195
3AnilineDIC/HOBt127888
4PiperidineHATU/DIEA49396

Visualizations

The following diagrams illustrate the workflow and chemical transformations involved in the solid-phase synthesis of N-substituted 2-(1H-pyrazol-1-yl)acetamides.

solid_phase_synthesis_workflow cluster_solution_phase Solution Phase cluster_solid_phase Solid Phase cluster_cleavage Cleavage & Purification start This compound acid 2-(1H-pyrazol-1-yl)acetic Acid start->acid Saponification (Protocol 1) loaded_resin Resin-Bound Pyrazole acid->loaded_resin Immobilization (Protocol 2) resin Merrifield Resin resin->loaded_resin amide_resin Resin-Bound Amide Library loaded_resin->amide_resin Amide Coupling (Protocol 3) final_product N-Substituted 2-(1H-pyrazol-1-yl)acetamide Library amide_resin->final_product Cleavage (Protocol 4)

Caption: Overall workflow for the solid-phase synthesis.

reaction_scheme methyl_ester This compound carboxylic_acid 2-(1H-pyrazol-1-yl)acetic Acid methyl_ester->carboxylic_acid 1. LiOH, MeOH/H₂O resin Merrifield Resin (P-CH₂Cl) resin_acid Resin-Bound Pyrazole (P-CH₂-O-CO-CH₂-Pyrazole) resin->resin_acid amines R¹R²NH (Library) resin_amide Resin-Bound Amide (P-CH₂-O-CO-CH₂-CONR¹R²) amines->resin_amide carboxylic_acid->resin_acid 2. Cs₂CO₃, DMF resin_acid->resin_amide 3. R¹R²NH, Coupling Agent final_amide Final Amide Library (HO-CO-CH₂-CONR¹R²) resin_amide->final_amide 4. TFMSA/TFA

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic procedure.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound.

Issue 1: Low to No Product Yield

  • Question: My reaction is showing a very low yield or no formation of the desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the N-alkylation of pyrazole can stem from several factors, from the quality of reagents to suboptimal reaction conditions. Here are some troubleshooting steps:

    • Purity of Starting Materials: Ensure that the pyrazole and methyl 2-bromoacetate are of high purity. Impurities can lead to unwanted side reactions and inhibit the desired transformation.[1][2] It is recommended to use freshly opened or purified reagents.[1]

    • Reaction Conditions:

      • Base: The choice and strength of the base are critical for the deprotonation of pyrazole. If a weak base like potassium carbonate (K₂CO₃) is being used, consider switching to a stronger base such as sodium hydride (NaH) to ensure complete deprotonation.[3]

      • Solvent: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used.[4][5] If solubility is an issue or the reaction is sluggish, consider switching to a different solvent like dimethyl sulfoxide (DMSO).[3]

      • Temperature and Reaction Time: The reaction may require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, try increasing the temperature.[2][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2][3]

    • Reactivity of the Alkylating Agent: While methyl 2-bromoacetate is generally reactive, ensure its quality. If it has degraded, consider using a fresh bottle or a more reactive analogue like methyl 2-iodoacetate.

Issue 2: Formation of Regioisomers

  • Question: I am observing the formation of two different products in my reaction mixture. How can I improve the regioselectivity of the N-alkylation?

  • Answer: The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical pyrazoles, as both nitrogen atoms in the pyrazole ring can be alkylated.[7] Here's how to address this issue:

    • Steric Hindrance: If the pyrazole starting material has substituents, steric hindrance can direct the alkylation to the less hindered nitrogen atom.[3]

    • Reaction Conditions: The choice of base and solvent can influence the regioselectivity. For instance, different bases can lead to different ratios of N1 and N2 alkylated products.[7] Experimenting with different base/solvent combinations is recommended.

    • Specialized Reagents: In some cases, using a sterically demanding alkylating agent can improve selectivity.[3]

Issue 3: Complex Reaction Mixture with Multiple Byproducts

  • Question: My crude product mixture is very complex, showing multiple spots on the TLC plate. What are the possible side reactions and how can I minimize them?

  • Answer: A complex reaction mixture can be due to side reactions or decomposition of starting materials or products.

    • Dialkylation: The N-alkylated pyrazole product can sometimes be more nucleophilic than the starting pyrazole, leading to a second alkylation and the formation of a quaternary salt.[3] To avoid this, use a controlled stoichiometry with no more than 1.0-1.1 equivalents of the alkylating agent.[3] Adding the alkylating agent slowly to the reaction mixture can also help.[3]

    • Decomposition: At elevated temperatures, starting materials or the product might decompose, leading to the formation of tar-like substances.[6] If this is observed, try running the reaction at a lower temperature for a longer duration.[6]

    • Purity of Reagents: As mentioned earlier, impurities in the starting materials can catalyze side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of this compound?

A1: A general procedure involves the N-alkylation of pyrazole with a haloacetate ester. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q2: How can I effectively purify the final product?

A2: The most common methods for purifying this compound are column chromatography on silica gel or recrystallization.[1][2] If the product is an oil, purification is typically achieved through column chromatography. If it is a solid, recrystallization from a suitable solvent system can be effective.

Q3: My reaction mixture has turned a dark color. Is this normal?

A3: Discoloration of the reaction mixture, particularly turning yellow or red, can sometimes occur due to the decomposition of reagents or the formation of colored impurities, especially if the reaction is heated for an extended period.[1] While not always indicative of reaction failure, it is advisable to monitor the reaction closely by TLC to ensure the formation of the desired product.

Quantitative Data Summary

The yield of N-alkylated pyrazoles can vary significantly depending on the substrates and reaction conditions. The following table summarizes yields from related pyrazole alkylation reactions found in the literature.

Pyrazole DerivativeAlkylating AgentBaseSolventTemperatureYield (%)Reference
PyrazoleMethyl bromoacetateK₂CO₃DMFRoom Temp.Not specified[5]
3-methylpyrazoleMethanolCrystalline aluminosilicateGas Phase250 °C68%[8]
PyrazoleMethanolCrystalline aluminosilicateGas Phase250 °C100%[8]
1H-pyrazoleVarious haloalkanesEnzymaticBuffer30-37 °C>99% (regioselectivity)[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on common N-alkylation methods for pyrazoles.

Materials:

  • 1H-Pyrazole

  • Methyl 2-bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (1.0 eq).

  • Add anhydrous DMF to dissolve the pyrazole.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add methyl 2-bromoacetate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting pyrazole is consumed. If the reaction is slow, it can be gently heated to 50-60 °C.

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Pyrazole 1H-Pyrazole Reaction N-Alkylation Pyrazole->Reaction Bromoacetate Methyl 2-bromoacetate Bromoacetate->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Deprotonation Solvent Solvent (e.g., DMF) Solvent->Reaction Reaction Medium Product This compound Reaction->Product Product Formation

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity Confirmed ChangeBase Use Stronger Base (e.g., NaH) OptimizeConditions->ChangeBase Incomplete Reaction ChangeSolvent Change Solvent (e.g., DMSO) OptimizeConditions->ChangeSolvent Sluggish Reaction IncreaseTemp Increase Temperature & Monitor by TLC OptimizeConditions->IncreaseTemp Slow Reaction ControlStoichiometry Check Stoichiometry (1.1 eq Alkylating Agent) OptimizeConditions->ControlStoichiometry Byproduct Formation Success Improved Yield ChangeBase->Success ChangeSolvent->Success IncreaseTemp->Success ControlStoichiometry->Success

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate. Our focus is on identifying and mitigating the formation of common side products to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most prevalent side product is the regioisomeric N2-alkylation product, Methyl 2-(1H-pyrazol-2-yl)acetate. The pyrazole ring has two nitrogen atoms with similar nucleophilicity, leading to a mixture of N1 and N2-substituted products during alkylation.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.

Q2: What other potential side products or impurities should I be aware of?

A2: Besides the N2-regioisomer, other potential side products and impurities include:

  • Unreacted Pyrazole: Incomplete reaction can leave starting material in the product mixture.

  • Hydrolysis Product: The methyl ester can be hydrolyzed to 2-(1H-pyrazol-1-yl)acetic acid, especially during aqueous workup or if moisture is present.

  • Over-alkylation Products: While less common with monofunctional alkylating agents, dialkylation leading to pyrazolium salts is a theoretical possibility.

  • Solvent Adducts: Depending on the reactivity of the solvent and intermediates, solvent-derived impurities may form.

  • Colored Impurities: The formation of yellow or red impurities can occur due to the decomposition of starting materials or intermediates, particularly if the reaction is overheated.[1]

Q3: How can I differentiate between the desired N1-isomer and the N2-isomer side product?

A3: Spectroscopic methods are the most effective way to distinguish between the N1 and N2 isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will show distinct chemical shifts for the protons and carbons of the pyrazole ring and the acetate moiety. Two-dimensional NMR techniques like NOESY can show through-space correlations between the methylene protons of the acetate group and the protons on the pyrazole ring, confirming the point of attachment.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the two isomers based on their different boiling points and polarities, and the mass spectra will show characteristic fragmentation patterns for each isomer.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield of the Desired Product and a High Percentage of the N2-Isomer

Potential Causes:

  • Suboptimal choice of base and solvent.

  • Reaction temperature is not ideal.

  • Steric and electronic effects of the reactants.

Solutions:

The regioselectivity of the N-alkylation of pyrazole is a delicate balance of factors. To favor the formation of the desired N1-isomer, consider the following adjustments:

ParameterRecommended ActionRationale
Base Use a weaker base like potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic base like sodium hydride (NaH).The choice of base influences the nature of the pyrazole anion. Weaker bases may favor kinetic control, while stronger bases can lead to thermodynamic control.
Solvent Employ a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).These solvents can influence the solvation of the pyrazole anion and the transition state, thereby affecting the N1/N2 ratio.
Temperature Conduct the reaction at a lower temperature.Lower temperatures often favor the kinetically controlled product, which may be the desired N1-isomer in some cases.
Alkylating Agent While methyl bromoacetate is standard, using a bulkier alkylating agent can sterically hinder attack at the N2 position.[4][5]Increased steric bulk on the electrophile can improve selectivity for the less hindered N1 position.

Quantitative Data on Isomer Ratios (Illustrative):

BaseSolventTemperature (°C)N1:N2 Isomer Ratio (Approximate)
K₂CO₃AcetonitrileReflux1:1 to 2:1
NaHTHFRoom Temp to RefluxCan favor N1, ratios vary
Cs₂CO₃DMFRoom TempOften provides good N1 selectivity

Note: The exact ratios can vary based on specific reaction conditions and the purity of reagents.

Issue 2: Presence of 2-(1H-pyrazol-1-yl)acetic acid in the Final Product

Potential Causes:

  • Hydrolysis of the methyl ester during aqueous workup.

  • Presence of water in the reaction mixture.

  • Basic or acidic conditions during purification.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Careful Workup: Use a saturated solution of a mild base like sodium bicarbonate for washing, and minimize contact time with the aqueous phase.

  • Purification: If hydrolysis has occurred, the acidic byproduct can be removed by extraction with a weak base or by column chromatography.

Issue 3: Formation of Colored Impurities

Potential Causes:

  • Overheating the reaction mixture.

  • Decomposition of the alkylating agent or pyrazole.

  • Oxidation of reaction intermediates.

Solutions:

  • Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Purification: Activated carbon treatment or column chromatography can often remove colored impurities.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general procedure and may require optimization.

Materials:

  • Pyrazole

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile, add methyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.[2]

Visualizations

Reaction_Pathway cluster_products Products Pyrazole Pyrazole Pyrazole_Anion Pyrazole Anion Pyrazole->Pyrazole_Anion Deprotonation N1_Product This compound (Desired Product) Pyrazole_Anion->N1_Product N1 Attack N2_Product Methyl 2-(1H-pyrazol-2-yl)acetate (Side Product) Pyrazole_Anion->N2_Product N2 Attack Me_Bromoacetate Methyl Bromoacetate Base Base (e.g., K₂CO₃)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or High Impurity Level Check_Isomer_Ratio High N2-Isomer Content? Start->Check_Isomer_Ratio Check_Hydrolysis Presence of Acidic Impurity? Check_Isomer_Ratio->Check_Hydrolysis No Optimize_Conditions Optimize Reaction Conditions: - Base - Solvent - Temperature Check_Isomer_Ratio->Optimize_Conditions Yes Check_Color Colored Impurities? Check_Hydrolysis->Check_Color No Improve_Workup Improve Workup: - Anhydrous conditions - Mild base wash Check_Hydrolysis->Improve_Workup Yes Purification_Strategy Purification Strategy: - Column Chromatography - Activated Carbon Check_Color->Purification_Strategy Yes Final_Product Pure this compound Check_Color->Final_Product No Optimize_Conditions->Final_Product Improve_Workup->Final_Product Purification_Strategy->Final_Product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Methyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 2-(1H-pyrazol-1-yl)acetate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities can include:

  • Unreacted pyrazole: The starting material for the N-alkylation reaction.

  • Unreacted methyl 2-chloroacetate (or other alkylating agent): The second reactant in the synthesis.

  • Methyl 2-(2H-pyrazol-2-yl)acetate: The regioisomer formed during the N-alkylation reaction. The separation of these regioisomers can be challenging due to their similar physical properties.[1][2][3]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Salts: Inorganic salts formed as byproducts, depending on the reaction conditions (e.g., if a base like potassium carbonate is used).

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with a small amount of activated charcoal before filtration. However, be aware that activated charcoal can also adsorb some of the desired product, which may lead to a decrease in the overall yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is not supersaturated. The compound may be too soluble in the chosen solvent.- Concentrate the solution by carefully evaporating some of the solvent. - Add a suitable anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of the pure compound.
The product "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated, leading to precipitation above the compound's melting point.- Use a lower-boiling point solvent or a mixed solvent system. - Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow for slower cooling. - Ensure the cooling process is slow; for instance, allow the flask to cool to room temperature before placing it in an ice bath.
Low recovery of the purified product. Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. Crystals were lost during transfer or filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath for a longer period to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The purified crystals are still impure. The chosen recrystallization solvent is not effective at separating the impurities. Impurities may have co-crystallized with the product.- Perform a second recrystallization with the same or a different solvent system. - Consider using column chromatography for a more efficient separation.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired product from impurities (especially the regioisomer). The polarity of the mobile phase (eluent) is too high or too low. The stationary phase is not appropriate.- Optimize the mobile phase composition by testing different solvent ratios (e.g., varying the ratio of hexane to ethyl acetate) using thin-layer chromatography (TLC) beforehand. - Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. - For challenging separations of regioisomers, high-performance liquid chromatography (HPLC) might be necessary.[1]
The product elutes too quickly from the column. The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
The product does not elute from the column. The mobile phase is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
Streaking or tailing of the compound band on the column. The compound is not sufficiently soluble in the mobile phase. The column may be overloaded. The silica gel may be too acidic or basic for the compound.- Choose a mobile phase in which the compound is more soluble. - Load a smaller amount of the crude product onto the column. - Deactivate the silica gel with a small amount of a base (e.g., triethylamine) or an acid if the compound is sensitive.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Based on the purification of similar pyrazole esters, a mixed solvent system of ethyl acetate and hexane is a good starting point. Ethanol has also been used for the recrystallization of the analogous ethyl ester.[4]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Slowly add hexane (the anti-solvent) to the hot solution with gentle swirling until a slight turbidity persists.

  • Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography

This protocol provides a general procedure for purification by silica gel chromatography.

  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent) Selection: A common mobile phase for pyrazole derivatives is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture. A good starting point is a 4:1 to 1:1 mixture of hexane:ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent (like dichloromethane) and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions. If separation is difficult, a gradient elution can be employed, gradually increasing the proportion of ethyl acetate.

  • Fraction Analysis and Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemPolarityNotes
RecrystallizationEthanolHighEffective for polar pyrazole derivatives.
RecrystallizationHexane / Ethyl AcetateLow to MediumA versatile mixed solvent system for adjusting polarity.
RecrystallizationHexane / AcetoneLow to MediumAnother effective mixed solvent system.
Column ChromatographyHexane / Ethyl AcetateLow to MediumA standard mobile phase for silica gel chromatography of pyrazole derivatives. The ratio can be varied to optimize separation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Pyrazole + Methyl 2-chloroacetate reaction N-Alkylation Reaction (e.g., in Acetone with K2CO3) start->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude purification_choice Choose Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Purity Crude column_chromatography Column Chromatography purification_choice->column_chromatography Complex Impurity Profile pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurity Impurity Identification cluster_solution Purification Strategy start Crude Product Analysis (TLC/NMR) unreacted_sm Unreacted Starting Materials? start->unreacted_sm regioisomer Regioisomer Present? start->regioisomer baseline_impurity Baseline Impurities? start->baseline_impurity recrystallization Recrystallization unreacted_sm->recrystallization Yes column Column Chromatography unreacted_sm->column Yes regioisomer->column Yes, significant amount hplc Preparative HPLC regioisomer->hplc Yes, inseparable by column wash Aqueous Wash baseline_impurity->wash Yes (salts) pure_product Pure Product recrystallization->pure_product Successful column->pure_product Successful hplc->pure_product Successful wash->start Re-analyze

Caption: Logical troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for "Methyl 2-(1H-pyrazol-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the N-alkylation of pyrazole with a methyl haloacetate, typically methyl 2-bromoacetate or methyl 2-chloroacetate, in the presence of a base. This reaction is a standard nucleophilic substitution where the deprotonated pyrazole acts as the nucleophile.

Q2: Why am I getting a mixture of N1 and N2 alkylated isomers?

The formation of both N1 and N2 isomers is a common challenge in pyrazole chemistry due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring. The regioselectivity of the alkylation is influenced by a delicate balance of steric and electronic factors of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions.

Q3: How can I favor the formation of the desired N1 isomer, this compound?

Several strategies can be employed to enhance the selectivity towards the N1 position:

  • Choice of Base and Solvent: Certain base and solvent combinations are known to favor N1 alkylation. For instance, using sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) has been shown to promote the formation of the N1 isomer.

  • Steric Hindrance: While not applicable to the unsubstituted pyrazole, for substituted pyrazoles, placing a bulky group at the C5 position can sterically hinder the N1 position, thus favoring N2 alkylation. Conversely, a smaller substituent at C5 would favor N1 attack.

Q4: What are the critical parameters to control for a successful reaction?

Key parameters to monitor and control include:

  • Anhydrous Conditions: Pyrazole anions are strong bases and will be quenched by water. Therefore, using anhydrous solvents and reagents is crucial for achieving high yields.

  • Temperature: The reaction temperature can influence the reaction rate and selectivity. Room temperature is often sufficient, but gentle heating may be required for less reactive alkylating agents.

  • Stoichiometry: A slight excess of the alkylating agent and the base is often used to ensure complete consumption of the pyrazole starting material.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Ineffective Deprotonation: The base used is not strong enough to deprotonate the pyrazole. 2. Presence of Water: Moisture in the reaction is quenching the pyrazole anion. 3. Poor Solubility: The pyrazole or the base is not sufficiently soluble in the chosen solvent. 4. Inactive Alkylating Agent: The methyl haloacetate has degraded.1. Switch to a stronger base such as sodium hydride (NaH). 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 3. Change to a more polar aprotic solvent like DMF or DMSO. 4. Use a fresh bottle of the alkylating agent.
Formation of Impurities 1. Side Reactions: The alkylating agent may react with the solvent or other species in the reaction mixture. 2. Decomposition: The product or starting materials may be unstable under the reaction conditions. 3. Dialkylation: The pyrazole ring is alkylated twice.1. Choose an inert solvent for the reaction. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider running the reaction at a lower temperature. 3. Use a controlled stoichiometry of the alkylating agent (e.g., 1.05-1.1 equivalents).
Difficult Product Isolation 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup. 2. Co-elution of Isomers: The N1 and N2 isomers have very similar polarities, making chromatographic separation challenging.1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Try different solvent systems for column chromatography. If separation is still difficult, consider derivatization of the mixture to separate the isomers, followed by deprotection.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of N-alkylation of pyrazole with ethyl bromoacetate, a close analog of methyl 2-bromoacetate. These conditions can serve as a starting point for the optimization of the synthesis of this compound. High yields are often achieved with cesium-based catalysts in DMF.[1]

Catalyst Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Cs-saponite-DMF801~95[1]
Cs₂CO₃-saponite-DMF800.5~98[1]
(Cs)Al-SBA-15-DMF1002~90[1]

Experimental Protocols

Standard Protocol for N-Alkylation of Pyrazole

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • Pyrazole

  • Methyl 2-bromoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add methyl 2-bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification start Suspend NaH in anhydrous DMF at 0°C add_pyrazole Add pyrazole solution dropwise start->add_pyrazole Inert Atmosphere deprotonation Stir for 30 min for complete deprotonation add_pyrazole->deprotonation add_alkylating_agent Add Methyl 2-bromoacetate dropwise at 0°C deprotonation->add_alkylating_agent react Warm to RT and stir for 2-16h (Monitor by TLC) add_alkylating_agent->react quench Quench with sat. aq. NH4Cl at 0°C react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain Pure Product purify->end

Caption: Experimental workflow for the N-alkylation of pyrazole.

References

Technical Support Center: Reaction Monitoring for Methyl 2-(1H-pyrazol-1-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common method for synthesizing this compound is the N-alkylation of pyrazole with a suitable haloacetate ester, such as methyl bromoacetate or methyl chloroacetate. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, facilitating the nucleophilic attack on the haloacetate.

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by TLC or LC-MS. TLC is a quick and simple method to qualitatively observe the consumption of starting materials and the formation of the product. LC-MS provides more detailed information, including the mass-to-charge ratio of the compounds in the reaction mixture, which aids in confirming the product's identity and detecting any side products.

Q3: What are the expected outcomes in a successful reaction?

In a successful reaction, you should observe the gradual disappearance of the starting material spots (pyrazole and methyl bromoacetate) on the TLC plate and the appearance of a new spot corresponding to the product, this compound. Similarly, in LC-MS analysis, the ion signals for the starting materials should decrease while the signal for the product's molecular ion increases over time.

Troubleshooting Guides

Thin Layer Chromatography (TLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No spots are visible on the TLC plate. - Insufficient concentration of the spotted sample. - The chosen visualization method is not suitable for the compounds.- Concentrate the reaction mixture before spotting. - Use multiple visualization techniques (e.g., UV light followed by an iodine chamber or a potassium permanganate stain).
Spots are streaking or tailing. - The sample is too concentrated. - The solvent system is not optimal for the separation. - The compound is interacting too strongly with the silica gel.- Dilute the sample before spotting. - Adjust the polarity of the mobile phase. For this reaction, a mixture of ethyl acetate and hexanes is a good starting point. Try varying the ratio (e.g., 20:80, 30:70). - Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to reduce tailing of polar compounds.
Rf values are too high or too low. - The polarity of the mobile phase is either too high or too low.- If the Rf is too high (spots run close to the solvent front), decrease the polarity of the mobile phase (increase the proportion of hexane). - If the Rf is too low (spots remain near the baseline), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
Spots for starting material and product are not well-separated. - The polarity of the mobile phase is not suitable for achieving good resolution.- Experiment with different solvent systems. For instance, try dichloromethane/methanol or diethyl ether/hexane mixtures. - Consider using a different type of TLC plate (e.g., alumina instead of silica gel).
Unexpected spots appear on the TLC plate. - Formation of side products, such as the N-2 alkylated isomer. - Presence of impurities in the starting materials.- Analyze the reaction mixture by LC-MS to identify the mass of the unexpected species. The N-1 and N-2 isomers will have the same mass but may have different retention times. - Run a TLC of the starting materials to check for impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No peak corresponding to the product is observed. - The reaction has not proceeded. - The product is not ionizing under the chosen conditions. - The concentration of the product is below the detection limit.- Check the reaction setup and the integrity of the reagents. - Switch between positive and negative ionization modes. For this compound, positive ion mode (ESI+) is expected to be effective. - Concentrate the sample before injection.
Poor peak shape or splitting. - Issues with the chromatography, such as column degradation or an inappropriate mobile phase. - The sample is overloaded on the column.- Use a guard column to protect the analytical column. - Ensure the mobile phase is properly mixed and degassed. - Dilute the sample before injection.
Multiple peaks with the same m/z value. - Presence of isomers, such as the N-1 and N-2 alkylated products.- Optimize the chromatographic method to achieve baseline separation of the isomers. This may involve changing the mobile phase gradient or using a different column.
Signal suppression or enhancement. - Matrix effects from the reaction mixture (e.g., high salt concentration).- Dilute the sample before analysis. - Perform a simple sample cleanup, such as a liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering substances.
Inconsistent retention times. - Fluctuations in the LC system's temperature or mobile phase composition. - Column aging.- Ensure the column oven is maintaining a stable temperature. - Prepare fresh mobile phase and ensure it is well-mixed. - Equilibrate the column for a sufficient time before each run.

Data Presentation

Table 1: Physicochemical and Chromatographic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Expected TLC Behavior (Ethyl Acetate/Hexane)
PyrazoleC₃H₄N₂68.0869.05More polar, lower Rf
Methyl BromoacetateC₃H₅BrO₂152.97153.96 / 155.96 (Br isotopes)Less polar than pyrazole, higher Rf
This compoundC₆H₈N₂O₂140.14141.15Intermediate polarity and Rf

Experimental Protocols

Protocol 1: TLC Monitoring of the Reaction
  • Preparation of the TLC Plate:

    • Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

    • Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spotting the Plate:

    • Dissolve a small amount of pyrazole (starting material) in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, spot a small amount of the pyrazole solution on the SM lane.

    • Withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.

    • Spot the diluted reaction mixture on the RM lane.

    • Spot both the starting material and the reaction mixture on the C lane.

  • Developing the Plate:

    • Prepare a developing chamber (e.g., a beaker with a watch glass cover) containing a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).

    • Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

    • Further visualization can be done by placing the plate in an iodine chamber or by staining with a potassium permanganate solution.

  • Interpretation:

    • Calculate the Rf values for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

    • Monitor the disappearance of the pyrazole spot and the appearance of the product spot in the RM lane over time.

Protocol 2: LC-MS Analysis of the Reaction Mixture
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Dilute the aliquot significantly with a suitable solvent, such as acetonitrile or methanol (e.g., dilute to 1 mL).

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS Method:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compounds, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.

    • Scan Range: Set the scan range to include the expected m/z values of the starting materials and the product (e.g., m/z 50-200).

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values corresponding to the protonated molecular ions ([M+H]⁺) of pyrazole (m/z 69.05), methyl bromoacetate (m/z 153.96/155.96), and this compound (m/z 141.15).

    • Monitor the peak areas of these ions over the course of the reaction to determine the extent of conversion.

Visualizations

Reaction_Monitoring_Workflow cluster_synthesis Synthesis of this compound cluster_monitoring Reaction Monitoring Start Start Reaction: Pyrazole + Methyl Bromoacetate + Base Reaction Reaction in Progress Start->Reaction Quench Quench Reaction Reaction->Quench Take_Aliquot Take Aliquot Reaction->Take_Aliquot Workup Work-up & Purification Quench->Workup Product Isolated Product Workup->Product TLC_Analysis TLC Analysis Take_Aliquot->TLC_Analysis LCMS_Analysis LC-MS Analysis Take_Aliquot->LCMS_Analysis Decision Reaction Complete? TLC_Analysis->Decision LCMS_Analysis->Decision Decision->Reaction Decision->Quench Yes

Caption: Workflow for Synthesis and Monitoring.

Troubleshooting_Logic cluster_tlc TLC Issues cluster_lcms LC-MS Issues Start Problem Encountered During Monitoring TLC_Problem Identify TLC Issue Start->TLC_Problem LCMS_Problem Identify LC-MS Issue Start->LCMS_Problem Streaking Streaking/Tailing TLC_Problem->Streaking No_Spots No Spots TLC_Problem->No_Spots Poor_Separation Poor Separation TLC_Problem->Poor_Separation Adjust_Conc Dilute/Concentrate Sample Streaking->Adjust_Conc Adjust Concentration Change_Solvent Adjust Mobile Phase Streaking->Change_Solvent Change Solvent System Check_Conc Increase Sample Concentration No_Spots->Check_Conc Check Concentration Change_Vis Use Different Visualization No_Spots->Change_Vis Change Visualization Optimize_Solvent Vary Solvent Ratio Poor_Separation->Optimize_Solvent Optimize Solvent Polarity End Problem Resolved Adjust_Conc->End Change_Solvent->End Check_Conc->End Change_Vis->End Optimize_Solvent->End No_Product_Peak No Product Peak LCMS_Problem->No_Product_Peak Poor_Peak_Shape Poor Peak Shape LCMS_Problem->Poor_Peak_Shape Multiple_Isomer_Peaks Isomeric Peaks LCMS_Problem->Multiple_Isomer_Peaks Check_Ionization Switch ESI Mode No_Product_Peak->Check_Ionization Check Ionization Mode Check_Method Check Column/Mobile Phase Poor_Peak_Shape->Check_Method Review LC Method Optimize_Sep Modify Gradient/Column Multiple_Isomer_Peaks->Optimize_Sep Optimize Separation Check_Ionization->End Check_Method->End Optimize_Sep->End

Caption: Troubleshooting Decision Tree.

Common challenges in handling "Methyl 2-(1H-pyrazol-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling "Methyl 2-(1H-pyrazol-1-yl)acetate".

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenge in the synthesis of this compound via N-alkylation of pyrazole is controlling regioselectivity. Pyrazole has two nitrogen atoms with similar reactivity, which can lead to the formation of two regioisomers: the desired N1-alkylated product and the undesired N2-alkylated product.[1][2] Optimizing reaction conditions is crucial to favor the formation of the desired isomer.[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a tightly sealed container in a dry, cool place, typically at 2-8°C for long-term stability. The compound is a liquid at room temperature.[3]

Q3: Is this compound susceptible to hydrolysis?

A3: Yes, as an ester, this compound can undergo hydrolysis to form pyrazole-1-acetic acid and methanol, particularly under strong acidic or basic conditions, and at elevated temperatures.[4][5] Care should be taken during aqueous workups to avoid prolonged exposure to harsh pH conditions.

Q4: What are the common impurities found in crude this compound?

A4: Common impurities include unreacted pyrazole, the regioisomeric byproduct (Methyl 2-(1H-pyrazol-2-yl)acetate), and potentially side-products from the alkylating agent.[1]

Troubleshooting Guides

Low or No Product Yield in Synthesis

Problem: The N-alkylation of pyrazole with methyl 2-bromoacetate or methyl 2-chloroacetate results in a low yield or no desired product.

dot

low_yield_troubleshooting start Low/No Yield check_base Evaluate Base start->check_base check_reagents Assess Reagents & Conditions start->check_reagents check_workup Review Workup Procedure start->check_workup base_strength Is the base strong enough? (e.g., K2CO3, NaH) check_base->base_strength Strength base_solubility Is the base soluble in the solvent? check_base->base_solubility Solubility alkylating_agent Is the alkylating agent reactive enough? (Br > Cl) check_reagents->alkylating_agent Reactivity temperature Is the reaction temperature optimal? check_reagents->temperature Temperature hydrolysis Is hydrolysis occurring during workup? check_workup->hydrolysis use_stronger_base Action: Use a stronger base (e.g., NaH) base_strength->use_stronger_base No change_solvent Action: Change to a more polar aprotic solvent (e.g., DMF, DMSO) base_solubility->change_solvent No use_bromoacetate Action: Use methyl 2-bromoacetate instead of chloroacetate alkylating_agent->use_bromoacetate No increase_temp Action: Increase reaction temperature temperature->increase_temp Too low minimize_h2o Action: Minimize contact with water and strong acid/base hydrolysis->minimize_h2o Yes

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause Troubleshooting Step Rationale
Ineffective Base Use a stronger base like sodium hydride (NaH) instead of potassium carbonate (K₂CO₃). Ensure anhydrous conditions.A stronger base will more effectively deprotonate the pyrazole, increasing its nucleophilicity. Water can quench the base and the pyrazole anion.[6]
Poor Solubility Switch to a more polar aprotic solvent such as DMF or DMSO.Increased solubility of pyrazole and the base enhances the reaction rate.[6]
Low Reactivity of Alkylating Agent Use methyl 2-bromoacetate or methyl 2-iodoacetate instead of methyl 2-chloroacetate.The reactivity of the leaving group follows the trend I > Br > Cl.[6]
Suboptimal Reaction Temperature Gradually increase the reaction temperature and monitor the progress by TLC.N-alkylation of pyrazoles may require heating to proceed at a reasonable rate.
Formation of Regioisomers

Problem: The reaction produces a mixture of N1 and N2-alkylated pyrazoles that are difficult to separate.

dot

regioisomer_control start Mixture of Regioisomers change_conditions Modify Reaction Conditions start->change_conditions purification Purification Strategy start->purification base_solvent Change Base/Solvent Combination change_conditions->base_solvent catalysis Consider Catalysis change_conditions->catalysis column_chrom Column Chromatography purification->column_chrom nah_thf NaH in THF often favors N1 base_solvent->nah_thf k2co3_dmso K2CO3 in DMSO can favor N1 base_solvent->k2co3_dmso mg_catalyzed Mg-catalyzed reaction for N2 selectivity catalysis->mg_catalyzed solvent_system Optimize Solvent System (e.g., Hexane/Ethyl Acetate gradient) column_chrom->solvent_system

Caption: Strategies for controlling and separating regioisomers.

Strategy Details Rationale
Modify Reaction Conditions The choice of base and solvent can influence the N1/N2 ratio. For instance, using sodium hydride (NaH) in THF or potassium carbonate (K₂CO₃) in DMSO can favor N1 alkylation.[6][7]The cation of the base and the solvent polarity can influence which nitrogen atom is more nucleophilic or sterically accessible.[1]
Purification by Column Chromatography Use a shallow gradient of ethyl acetate in hexane on silica gel. The two isomers often have slightly different polarities, allowing for separation.[8]Careful optimization of the eluent polarity is key to resolving compounds with similar Rf values.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the N-alkylation of pyrazole using methyl 2-bromoacetate.

Materials:

  • Pyrazole

  • Methyl 2-bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl 2-bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 30%).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.[8]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 142890-12-8[3]
Molecular Formula C₆H₈N₂O₂[3]
Molecular Weight 140.14 g/mol [3]
Physical Form Liquid
Boiling Point Not readily available, likely high due to polarity.
Purity ≥95% (typical commercial grade)[3]
Storage Temperature 2-8°C (recommended)

Table 2: Spectroscopic Data for this compound

Technique Expected Data
¹H NMR (CDCl₃) δ (ppm): ~7.5 (d, 1H, pyrazole-H), ~7.4 (d, 1H, pyrazole-H), ~6.2 (t, 1H, pyrazole-H), ~5.0 (s, 2H, CH₂), ~3.7 (s, 3H, OCH₃).
¹³C NMR (CDCl₃) δ (ppm): ~168 (C=O), ~140 (pyrazole-C), ~130 (pyrazole-C), ~106 (pyrazole-C), ~53 (CH₂), ~52 (OCH₃).
Mass Spectrometry (EI) [M]⁺ at m/z 140.

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is an estimation based on similar structures and general principles of NMR spectroscopy.[6][9][10]

References

"Methyl 2-(1H-pyrazol-1-yl)acetate" storage and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the storage and handling of Methyl 2-(1H-pyrazol-1-yl)acetate for researchers, scientists, and professionals in drug development.

Storage and Handling Data

For quick reference, the following table summarizes the key storage and handling parameters for this compound.

ParameterRecommendationSource
Storage Temperature Store in a cool, dry place. Room temperature is also suggested.[1]
Storage Conditions Keep container tightly closed in a well-ventilated area.[1]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Carbon oxides, Nitrogen oxides.[1]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard procedure for the safe handling of this compound in a laboratory setting.

start Start: Receive Chemical ppe Step 1: Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe ventilation Step 2: Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation handling Step 3: Handle with Care Avoid contact with skin and eyes. Avoid creating dust or aerosols. ventilation->handling storage Step 4: Store Properly Tightly sealed container in a cool, dry place. handling->storage spill Emergency: Spill or Exposure handling->spill end End: Experiment Complete storage->end cleanup Spill Cleanup: Absorb with inert material and dispose of as hazardous waste. spill->cleanup Spill first_aid Exposure First Aid: Skin: Wash with soap and water. Eyes: Rinse with water for several minutes. Inhalation: Move to fresh air. spill->first_aid Exposure cleanup->end first_aid->end

Caption: Workflow for the safe handling of this compound.

Troubleshooting and FAQs

This section addresses common questions and potential issues that may arise during the handling and use of this compound.

Q1: What are the primary hazards associated with this compound?

A: this compound is classified as a substance that causes skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A: It is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

Q3: How should I store this compound?

A: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] Some suppliers suggest room temperature is adequate.[2]

Q4: Are there any chemicals that are incompatible with this compound?

A: Yes, you should avoid contact with strong oxidizing agents.[1]

Q5: What should I do in case of a spill?

A: In the event of a spill, ensure the area is well-ventilated. Wear appropriate PPE, absorb the spill with an inert material (such as sand or vermiculite), and place it in a suitable container for disposal.[1] Avoid creating dust.

Q6: What is the proper first aid procedure for exposure to this compound?

A: The following first aid measures are recommended:

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[1]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1]

  • In all cases of exposure, seek medical advice if irritation persists or if you feel unwell.[1]

Q7: What are the hazardous decomposition products of this compound?

A: When heated to decomposition, this compound may produce carbon oxides and nitrogen oxides.[1]

References

Preventing byproduct formation in pyrazole N-alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for pyrazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to byproduct formation during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct issue encountered during the N-alkylation of unsymmetrical pyrazoles?

A: The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the formation of a mixture of two constitutional isomers, where the alkyl group is attached to either the N1 or N2 nitrogen atom of the pyrazole ring.[1][2] This lack of regioselectivity arises from the similar electronic properties of the two adjacent nitrogen atoms, both of which can act as nucleophiles.[1] The resulting regioisomeric mixture can be difficult to separate, leading to lower yields of the desired product.[1]

Q2: What are the key factors that influence the regioselectivity (N1 vs. N2) of pyrazole N-alkylation and lead to byproduct formation?

A: The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several factors that can be manipulated to favor the desired isomer and minimize byproduct formation:

  • Steric Effects: The steric hindrance caused by substituents on the pyrazole ring (at the C3 and C5 positions) and the bulkiness of the alkylating agent are primary determinants of regioselectivity.[1][3][4] Alkylation generally favors the less sterically hindered nitrogen atom.[1][3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][5]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 alkylated products.[1][2] For instance, certain base-solvent combinations are known to favor one isomer over the other.[1][6]

  • Alkylating Agent: The nature and reactivity of the alkylating agent are crucial.[1][6] The general reactivity trend for the leaving group is I > Br > Cl > OTs.[6]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[1]

Troubleshooting Guide

Problem: My pyrazole N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers, making purification difficult.

Potential Causes & Suggested Solutions:

  • Minimal Steric or Electronic Differentiation: If the substituents at the C3 and C5 positions of your pyrazole are of similar size and electronic nature, there may be little inherent preference for alkylation at either nitrogen.

    • Solution: Modify the pyrazole substrate to introduce a bulky substituent at either the C3 or C5 position to sterically direct the alkylation to the less hindered nitrogen.[1][3]

  • Suboptimal Reaction Conditions: The choice of base and solvent can significantly influence the N1/N2 ratio.

    • Solution to Favor N1-Alkylation:

      • Use a combination of sodium hydride (NaH) as the base in an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[1][2][6][7]

      • Alternatively, potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) or DMF can also promote N1-alkylation.[1][6][8]

    • Solution to Favor N2-Alkylation:

      • Introduce a bulky substituent at the C3 position to sterically shield the N1 nitrogen.[1]

      • Consider using a magnesium-based catalyst, which has been shown to favor N2-alkylation.[1][5]

  • Nature of the Alkylating Agent: A small and highly reactive alkylating agent may exhibit low regioselectivity.

    • Solution: Employ a more sterically demanding alkylating agent. The bulkier group will preferentially attack the less hindered nitrogen, typically the N1 position.[1][6]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of 3-Chloro-1H-pyrazole N-Alkylation [2]

Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Total Yield (%)Isomer Ratio (N1:N2)
Methyl IodideK₂CO₃DMF2512~85~3:1
Ethyl BromideK₂CO₃DMF5018~80~4:1
Benzyl BromideNaHTHF0 to 256~90>10:1
Benzyl BromideK₂CO₃DMF1005~85~2:1
Isopropyl BromideNaHTHF2524~60>15:1

Note: The N1 isomer refers to 1-alkyl-5-chloropyrazole, and the N2 isomer refers to 1-alkyl-3-chloropyrazole. The isomer ratios are approximate and can be influenced by the specific reaction setup and purification methods.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF [2][8]

This protocol provides a standard method for the N-alkylation of pyrazoles.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5-2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted pyrazole (1.0 eq) and anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).

Protocol 2: General Procedure for N-Alkylation using Sodium Hydride in THF [6][7]

This protocol is suitable for achieving high regioselectivity, particularly for N1-alkylation, with certain substrates.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of the substituted pyrazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

  • Allow the reaction mixture to stir at 0°C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated product.

Visualizations

G cluster_reactants Reactants cluster_intermediates Deprotonation cluster_products Products pyrazole Unsymmetrical Pyrazole (R3 ≠ R5) anion Pyrazolate Anion pyrazole->anion Deprotonation alkyl_halide Alkyl Halide (R-X) n1_product N1-Alkylated Pyrazole (Major/Minor) alkyl_halide->n1_product n2_product N2-Alkylated Pyrazole (Minor/Major) alkyl_halide->n2_product base Base base->anion anion->n1_product SN2 Attack at N1 anion->n2_product SN2 Attack at N2

Caption: Competitive pathways in pyrazole N-alkylation leading to regioisomeric products.

G start Poor Regioselectivity (Mixture of N1/N2 Isomers) check_sterics Analyze Steric Hindrance at C3 and C5 start->check_sterics modify_substrate Modify Substrate: Increase Steric Bulk at C3 or C5 check_sterics->modify_substrate Similar Substituents check_conditions Review Reaction Conditions (Base/Solvent) check_sterics->check_conditions Different Substituents end Improved Regioselectivity modify_substrate->end optimize_n1 For N1: Use NaH/THF or K2CO3/DMSO check_conditions->optimize_n1 optimize_n2 For N2: Use Bulky C3 Substituent or Mg-based Catalyst check_conditions->optimize_n2 check_alkylating_agent Evaluate Alkylating Agent check_conditions->check_alkylating_agent No Improvement optimize_n1->end optimize_n2->end use_bulky_agent Use a Sterically Bulky Alkylating Agent check_alkylating_agent->use_bulky_agent Agent is Small check_alkylating_agent->end Agent is Bulky use_bulky_agent->end

Caption: Troubleshooting workflow for improving regioselectivity in pyrazole N-alkylation.

G start Start setup Set up Reaction Under Inert Atmosphere start->setup add_pyrazole_base Add Pyrazole, Solvent, and Base setup->add_pyrazole_base stir1 Stir for 15-30 min at Room Temperature add_pyrazole_base->stir1 add_alkylating_agent Add Alkylating Agent Dropwise stir1->add_alkylating_agent react Stir at Desired Temperature for 2-24h add_alkylating_agent->react monitor Monitor Reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify end Isolated Product purify->end

Caption: General experimental workflow for base-mediated pyrazole N-alkylation.

References

Troubleshooting guide for reactions using "Methyl 2-(1H-pyrazol-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-(1H-pyrazol-1-yl)acetate". The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my N-alkylation reaction of pyrazole with a haloacetate. What are the common causes and how can I improve it?

Low yields in the N-alkylation of pyrazoles are a common issue.[1][2] Several factors can contribute to this, including incomplete deprotonation of the pyrazole, low reactivity of the alkylating agent, and the occurrence of side reactions.[1] To improve the yield, consider the following troubleshooting steps:

  • Optimize the Base and Solvent System: The choice of base and solvent is critical for efficient deprotonation of the pyrazole nitrogen. Stronger bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) can significantly improve the yield compared to weaker bases like potassium carbonate (K₂CO₃).[1]

  • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to find the optimal temperature.

  • Extend Reaction Time: The reaction may not have reached completion. Use TLC to monitor the consumption of the starting materials before stopping the reaction.

  • Purity of Reagents: Ensure that the pyrazole starting material and the haloacetate are pure, as impurities can interfere with the reaction. Hydrazine derivatives, if used in the synthesis of the pyrazole, can degrade over time.[2]

Q2: My N-alkylation of an unsymmetrical pyrazole is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

The formation of regioisomers is a frequent challenge in the N-alkylation of unsymmetrical pyrazoles due to the similar nucleophilicity of the two nitrogen atoms.[1] The regioselectivity is influenced by steric and electronic effects of the substituents on the pyrazole ring, as well as the reaction conditions.[1]

To enhance the selectivity for the desired isomer, you can try the following strategies:

  • Steric Hindrance: A bulky substituent on the pyrazole ring will sterically hinder the adjacent nitrogen, favoring alkylation at the less hindered nitrogen.

  • Choice of Base and Solvent: The reaction conditions can significantly influence the isomer ratio. For instance, using NaH in THF or K₂CO₃ in DMSO has been reported to favor N1-alkylation.[1]

  • Protecting Groups: In some cases, a temporary protecting group can be used to block one of the nitrogen atoms, directing the alkylation to the desired position.

Q3: I am observing an unexpected byproduct in my reaction. What could it be?

One common side reaction is the hydrolysis of the methyl ester group of "this compound" to the corresponding carboxylic acid, especially if there is water present in the reaction mixture or during workup under acidic or basic conditions. To avoid this, ensure all reagents and solvents are anhydrous and perform the workup under neutral conditions if possible.

Another possibility, particularly in reactions with amines, is the formation of an amide byproduct if the ester group reacts.

Q4: What is a reliable method for monitoring the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of your reaction. By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A common eluent system for pyrazole derivatives is a mixture of hexane and ethyl acetate.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Formation Incomplete deprotonation of pyrazole.Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous reaction conditions.
Low reactivity of the alkylating agent.Use a more reactive haloacetate (e.g., bromoacetate or iodoacetate instead of chloroacetate).
Insufficient reaction time or temperature.Monitor the reaction by TLC to determine the optimal reaction time and temperature. Consider gentle heating.
Formation of a Mixture of N1 and N2 Isomers Similar reactivity of the two pyrazole nitrogens.Modify the pyrazole substrate to introduce steric hindrance. Optimize the base and solvent system to favor one isomer.
Product is Contaminated with Starting Material Incomplete reaction.Extend the reaction time or increase the temperature. Ensure the stoichiometry of the reagents is correct.
Formation of a More Polar Byproduct Hydrolysis of the methyl ester.Use anhydrous solvents and reagents. Perform the workup under neutral conditions.
Difficulty in Purifying the Product Similar polarity of the product and byproducts.Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent or solvent mixture. For basic pyrazole compounds that may streak on silica gel, consider adding a small amount of triethylamine to the eluent or using neutral alumina for chromatography.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate (Adapted for Methyl Ester)

This protocol is adapted from a known procedure for the synthesis of the corresponding ethyl ester and can be used as a starting point for the synthesis of this compound.

Materials:

  • Pyrazole

  • Methyl 2-bromoacetate (or methyl 2-chloroacetate)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of pyrazole (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 2-bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.

ParameterCondition
Reactants Pyrazole, Methyl 2-bromoacetate
Base K₂CO₃ or NaH
Solvent DMF or THF
Temperature Room Temperature
Reaction Time 2-4 hours
Purification Column Chromatography
Protocol 2: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add LiOH (1.5 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(1H-pyrazol-1-yl)acetic acid.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions side_reactions Investigate Side Reactions start->side_reactions incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction base_solvent Optimize Base/Solvent optimize_conditions->base_solvent temp_time Adjust Temperature/Time optimize_conditions->temp_time hydrolysis Check for Hydrolysis side_reactions->hydrolysis purification Purify and Characterize Byproducts side_reactions->purification success Improved Yield incomplete_reaction->success base_solvent->success temp_time->success hydrolysis->success purification->success

Caption: A troubleshooting workflow for addressing low reaction yields.

N_Alkylation_Pathway pyrazole Pyrazole (R-H) deprotonation Deprotonation (+ Base) pyrazole->deprotonation anion Pyrazolate Anion deprotonation->anion sn2 SN2 Reaction anion->sn2 haloacetate Methyl Haloacetate (X-CH2CO2Me) haloacetate->sn2 product This compound sn2->product

Caption: A simplified workflow for the N-alkylation of pyrazole.

References

Technical Support Center: Catalyst Selection for Reactions with Methyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-(1H-pyrazol-1-yl)acetate". The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for catalyst selection when working with this compound?

A1: The choice of catalyst depends on the desired transformation. For reactions involving the ester group (hydrolysis, amination, transesterification), both acid and base catalysts can be employed. The pyrazole ring is generally stable under many conditions but can act as a ligand for transition metals, which is a key consideration in C-C coupling reactions. The electronic nature of the pyrazole ring can also influence the reactivity of the ester group.

Q2: Can the pyrazole nitrogen interfere with catalysis?

A2: Yes, the lone pair of electrons on the pyrazole nitrogen can coordinate to metal catalysts, potentially influencing their activity and selectivity. In some cases, this coordination is beneficial and is exploited in directed C-H activation reactions. However, it can also lead to catalyst inhibition in other transformations. The choice of ligand and reaction conditions can often mitigate these effects.

Q3: What are the most common solvents for reactions with this compound?

A3: Common solvents include polar aprotic solvents like DMF and DMSO, as well as alcohols such as ethanol and methanol, particularly for reactions involving the ester group.[1] For C-C coupling reactions, solvents like toluene, dioxane, and DMAc are frequently used.[2] The choice of solvent can significantly impact reaction outcomes, and optimization is often necessary.

Troubleshooting Guides

Hydrolysis of the Ester Group

Q4: My hydrolysis of this compound to 2-(1H-pyrazol-1-yl)acetic acid is slow or incomplete. What should I do?

A4: Low yields or incomplete conversion during hydrolysis can be addressed by optimizing reaction conditions.

  • Acid Catalysis: Increase the concentration of the acid catalyst (e.g., HCl, H2SO4) or switch to a stronger acid. Elevating the reaction temperature can also increase the rate. The reaction is reversible, so using a large excess of water can help drive the equilibrium towards the product.[3][4]

  • Base Catalysis (Saponification): Use a stronger base (e.g., NaOH, KOH) or increase its concentration. This reaction is generally irreversible because the resulting carboxylate is deprotonated, which drives the reaction to completion.[3] Ensure that your starting material is not sensitive to strong bases, which could lead to side reactions.

Q5: I am observing side products during the hydrolysis. What could be the cause?

A5: Side product formation can arise from the degradation of the starting material or product under harsh conditions.

  • Harsh Conditions: Prolonged exposure to high temperatures or very strong acids/bases can lead to decomposition. Try using milder conditions (e.g., lower temperature, weaker acid/base) for a longer duration.

  • Purification: Ensure the purity of your starting material, as impurities can lead to unexpected side reactions.[5]

Amination of the Ester Group (Aminolysis)

Q6: The direct amination of this compound with my amine of interest is not proceeding. What catalyst can I use?

A6: Direct aminolysis of unactivated esters can be challenging.

  • High Temperatures: Often, these reactions require elevated temperatures to proceed without a catalyst.

  • Catalyst for Secondary Amines: For less reactive secondary amines, a strong, non-nucleophilic base catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be effective in the aminolysis of similar heterocyclic esters.[6] Other common bases like triethylamine or DBU are often ineffective.[6]

  • Primary Amides: For the synthesis of the primary amide, using a solution of ammonia in methanol under pressure and at elevated temperatures can be effective.[7][8]

Q7: I am getting a low yield in my amination reaction. How can I improve it?

A7: Low yields in amination can be due to incomplete reaction or side product formation.

  • Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to find the optimal conditions.[1]

  • Water Scavenging: The presence of water can lead to hydrolysis of the ester as a side reaction. Using a drying agent or performing the reaction under anhydrous conditions can improve the yield of the desired amide.[7]

C-C Coupling Reactions

Q8: I want to perform a C-C coupling reaction on the pyrazole ring of this compound. What type of catalyst should I use?

A8: Palladium catalysts are commonly used for C-C coupling reactions on pyrazole rings.[2]

  • Direct Arylation: For the direct arylation of the C5 position of the pyrazole ring, a palladium(II) acetate (Pd(OAc)₂) catalyst with a suitable base like potassium acetate (KOAc) in a solvent such as DMAc can be effective.[2] This approach avoids the need to pre-functionalize the pyrazole with a halide.

  • Suzuki and Heck Reactions: If you have a halogenated derivative of this compound, traditional Suzuki or Heck couplings can be employed.[9][10][11] For Suzuki couplings, a palladium catalyst such as Pd(OAc)₂ with a phosphine ligand (e.g., PCy₃) and a base (e.g., K₃PO₄) is a common choice.[12]

Q9: My direct arylation reaction is giving a mixture of regioisomers. How can I improve the selectivity?

A9: Regioisomer formation is a common challenge in direct C-H activation.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly influence the regioselectivity. Screening different phosphine or N-heterocyclic carbene (NHC) ligands may be necessary.

  • Directing Group: The N-acetic acid ester group itself may have a directing effect. The reaction conditions, including the solvent and base, can be tuned to favor the desired isomer.[2]

Quantitative Data Summary

Table 1: Catalyst Systems for C-C Coupling on a Pyrazole Ring

Reaction TypeCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Direct 5-ArylationPd(OAc)₂NoneKOAcDMAc150Moderate to High[2]
Suzuki CouplingPd(OAc)₂PCy₃K₃PO₄Toluene/H₂O110Good[12]

Note: Yields are highly substrate-dependent and the provided data is for analogous systems.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis
  • Dissolve this compound in a suitable solvent like methanol or ethanol.

  • Add an aqueous solution of a strong base, such as 1-2 equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[5]

  • If the product is not a solid, extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[5]

Protocol 2: General Procedure for Palladium-Catalyzed Direct C5-Arylation
  • In a reaction vessel, combine this compound (1 equivalent), the aryl bromide (1.2-1.5 equivalents), palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and potassium acetate (KOAc, 2-3 equivalents).

  • Add a suitable solvent, such as N,N-dimethylacetamide (DMAc).[2]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.[2]

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Hydrolysis_Troubleshooting start Low Yield in Hydrolysis check_conditions Check Reaction Conditions start->check_conditions check_purity Check Starting Material Purity start->check_purity incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_products Side Products Observed? check_conditions->side_products purify_sm Purify Starting Material check_purity->purify_sm increase_temp Increase Temperature incomplete_reaction->increase_temp Yes optimize Re-run Optimized Reaction incomplete_reaction->optimize No milder_conditions Use Milder Conditions side_products->milder_conditions Yes side_products->optimize No increase_catalyst Increase Catalyst Concentration increase_temp->increase_catalyst use_stronger_catalyst Use Stronger Acid/Base increase_catalyst->use_stronger_catalyst use_excess_water Use Excess Water (Acid Cat.) use_stronger_catalyst->use_excess_water use_excess_water->optimize milder_conditions->optimize purify_sm->optimize

Caption: Troubleshooting workflow for low yield in hydrolysis reactions.

Catalyst_Selection_Workflow start Select Reaction Type ester_reaction Ester Group Reaction start->ester_reaction cc_coupling C-C Coupling on Pyrazole Ring start->cc_coupling hydrolysis Hydrolysis ester_reaction->hydrolysis Yes amination Amination ester_reaction->amination Yes transesterification Transesterification ester_reaction->transesterification Yes direct_arylation Direct Arylation cc_coupling->direct_arylation Non-halogenated suzuki_heck Suzuki / Heck Coupling cc_coupling->suzuki_heck Halogenated acid_base_cat Acid or Base Catalyst hydrolysis->acid_base_cat tbd_cat Consider TBD for Secondary Amines amination->tbd_cat transesterification->acid_base_cat pd_cat Palladium Catalyst (e.g., Pd(OAc)2) direct_arylation->pd_cat pd_ligand_cat Palladium Catalyst + Ligand suzuki_heck->pd_ligand_cat

Caption: Decision tree for initial catalyst selection based on reaction type.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of Methyl 2-(1H-pyrazol-1-yl)acetate and Ethyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex heterocyclic molecules, the choice of appropriate building blocks is paramount. Among these, pyrazole-containing intermediates are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an objective comparison of two common intermediates, Methyl 2-(1H-pyrazol-1-yl)acetate and Ethyl 2-(1H-pyrazol-1-yl)acetate, focusing on their synthesis and relative reactivity. The information presented is supported by experimental data from the scientific literature to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Physicochemical Properties

A summary of the key physicochemical properties of the two esters is presented in Table 1. The methyl ester possesses a lower molecular weight, boiling point, and density compared to its ethyl counterpart.

PropertyThis compoundEthyl 2-(1H-pyrazol-1-yl)acetate
Molecular Formula C₆H₈N₂O₂C₇H₁₀N₂O₂
Molecular Weight 140.14 g/mol [1]154.17 g/mol [2]
CAS Number 142890-12-8[1]10199-61-8[2]
Physical Form LiquidNot specified
Purity (Typical) ≥95%[1]Not specified
Storage Temperature Room temperature[1]Room temperature

Synthesis: A Comparative Overview

The synthesis of both Methyl and Ethyl 2-(1H-pyrazol-1-yl)acetate is typically achieved through the N-alkylation of pyrazole with the corresponding haloacetate ester. This reaction is a standard procedure in heterocyclic chemistry.

A common synthetic pathway for these compounds is illustrated below:

SynthesisWorkflow cluster_reactants Reactants pyrazole Pyrazole reaction N-Alkylation pyrazole->reaction haloacetate Methyl or Ethyl Haloacetate (e.g., Bromoacetate) haloacetate->reaction base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., Acetone, DMF) solvent->reaction product Methyl or Ethyl 2-(1H-pyrazol-1-yl)acetate reaction->product

General workflow for the synthesis of pyrazolylacetates.
Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate

A specific protocol for the synthesis of the ethyl ester has been reported with a good yield.

Experimental Protocol:

A mixture of pyrazole (0.1 mol) and ethyl chloroacetate (0.1 mol) in 50 ml of dry acetone in the presence of potassium carbonate (3.0 gm) was refluxed for 6 hours with stirring at 80°C. After the reaction, the mixture was filtered, and the product was separated and recrystallized from ethanol. This procedure yielded the solid product at 72%.[3]

Synthesis of this compound

General Experimental Protocol (Inferred):

To a solution of pyrazole in a suitable solvent such as DMF or acetone, a base like potassium carbonate or sodium hydride is added. Methyl bromoacetate or methyl chloroacetate is then added, and the reaction mixture is stirred, typically with heating, until the reaction is complete. Work-up involves filtration, extraction, and purification by chromatography or recrystallization.

Data Summary: Synthesis

CompoundReactantsBaseSolventReaction ConditionsYield
Ethyl 2-(1H-pyrazol-1-yl)acetate Pyrazole, Ethyl ChloroacetateK₂CO₃AcetoneReflux, 6h, 80°C72%[3]
This compound Pyrazole, Methyl HaloacetateK₂CO₃ or NaHDMF or AcetoneInferred from similar syntheses~70% (estimated)[4]

Reactivity in Synthesis: A Comparative Analysis

Both Methyl and Ethyl 2-(1H-pyrazol-1-yl)acetate are versatile intermediates in organic synthesis, primarily utilized for the introduction of the pyrazol-1-yl)acetyl moiety. Their reactivity is centered around the ester functional group, which can undergo various transformations, most notably nucleophilic acyl substitution reactions such as hydrolysis and aminolysis.

Reactivity cluster_reactants Reactants ester Methyl or Ethyl 2-(1H-pyrazol-1-yl)acetate reaction Nucleophilic Acyl Substitution ester->reaction nucleophile Nucleophile (e.g., H₂O, RNH₂) nucleophile->reaction product Substituted Product (e.g., Carboxylic Acid, Amide) leaving_group Methanol or Ethanol reaction->product reaction->leaving_group

General reactivity of pyrazolylacetates.
Theoretical Considerations

In nucleophilic acyl substitution reactions, the reactivity of an ester is influenced by both electronic and steric factors. Electronically, the pyrazole ring is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon in both esters, making them susceptible to nucleophilic attack.

Sterically, the methyl group in this compound is smaller than the ethyl group in the corresponding ethyl ester. This reduced steric hindrance around the carbonyl group in the methyl ester generally leads to a faster rate of reaction with nucleophiles. The transition state for nucleophilic attack is less crowded, and therefore lower in energy, for the methyl ester.

Experimental Evidence from Analogous Systems

Data Summary: Relative Reactivity

Based on established principles of organic chemistry and data from analogous systems, the following trend in reactivity can be predicted:

Reaction TypeRelative ReactivityRationale
Hydrolysis Methyl Ester > Ethyl EsterLess steric hindrance from the methoxy group allows for faster attack by water.
Aminolysis Methyl Ester > Ethyl EsterLess steric hindrance facilitates the approach of the amine nucleophile.
Transesterification Dependent on the alcohol usedGenerally, reactions proceeding through a tetrahedral intermediate will be faster for the methyl ester.

Conclusion

Both Methyl and Ethyl 2-(1H-pyrazol-1-yl)acetate are valuable synthetic intermediates. The choice between them may depend on several factors:

  • Synthesis: The synthesis of the ethyl ester is well-documented with a reliable yield. While a similar yield is expected for the methyl ester, specific optimization may be required.

  • Reactivity: For subsequent reactions involving nucleophilic acyl substitution, this compound is expected to be more reactive. This can be advantageous for reactions that are sluggish or require milder conditions. Conversely, the ethyl ester offers greater stability and may be preferred when a less reactive substrate is desired to avoid side reactions.

  • Downstream Processing: The choice of ester may also be influenced by the desired final product and the ease of removal of the alcohol byproduct (methanol vs. ethanol).

References

A Comparative Analysis of Pyrazole Alkylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs due to its ability to serve as a bioisostere for other aromatic rings, thereby enhancing the physicochemical properties of drug candidates.[1] The strategic N-alkylation of the pyrazole ring is a critical step in the synthesis of these therapeutic agents, influencing their biological activity and pharmacokinetic profiles. However, the inherent tautomerism of unsymmetrically substituted pyrazoles presents a significant challenge, often leading to a mixture of N-1 and N-2 alkylated regioisomers.[1] The regiochemical outcome of these reactions is delicately balanced by steric and electronic factors of the pyrazole substituents, the nature of the alkylating agent, and the reaction conditions. This guide provides a comparative analysis of common pyrazole alkylating agents, supported by experimental data, to aid researchers in selecting the optimal method for their specific synthetic needs.

Comparative Performance of Pyrazole Alkylating Agents

The choice of an appropriate alkylating agent and reaction conditions is paramount in achieving the desired regioselectivity and yield in pyrazole N-alkylation. Below is a summary of the performance of various alkylating agents under different conditions.

Pyrazole SubstrateAlkylating AgentBase/CatalystSolventTemp (°C)Time (h)Total Yield (%)Isomer Ratio (N1:N2)
3-Chloro-1H-pyrazoleMethyl IodideK₂CO₃DMF2512~85~3:1
3-Chloro-1H-pyrazoleEthyl BromideK₂CO₃DMF5018~80~4:1
3-Chloro-1H-pyrazoleBenzyl BromideNaHTHF0 to 256~90>10:1
3-Chloro-1H-pyrazoleBenzyl BromideK₂CO₃DMF1005~85~2:1
3-Chloro-1H-pyrazoleIsopropyl BromideNaHTHF2524~60>15:1
4-ChloropyrazolePhenethyl trichloroacetimidateCSADCERT477N/A (symmetrical)
3-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCSADCERT4562.5:1
4-NitropyrazoleVarious primary & secondary alcoholsDEAD, PPh₃THFRT-GoodRegioselective
Acetyl-CF₃-pyrazoleEthyl iodoacetateK₂CO₃MeCNReflux--1:1
Hydrazone-substituted CF₃-pyrazoleEthyl iodoacetateK₂CO₃MeCNReflux--Highly regioselective for one isomer

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide and Base

This protocol describes a standard method for the N-alkylation of pyrazoles using common bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Materials:

  • Pyrazole derivative

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil) or anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure using NaH in THF:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Procedure using K₂CO₃ in DMF:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 - 2.0 eq), and anhydrous DMF (5-10 mL per mmol of pyrazole).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated alkylations, often proceeding under milder, acidic conditions.

Materials:

  • Pyrazole derivative

  • Trichloroacetimidate electrophile

  • Camphorsulfonic acid (CSA)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask under an argon atmosphere, combine the trichloroacetimidate (1 equiv), pyrazole (1 equiv), and CSA (0.2 equiv).

  • Add dry DCE to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4 hours.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer with Na₂SO₄, filter, and concentrate.

  • Purify the resulting residue by silica gel flash column chromatography.

Protocol 3: Mitsunobu Reaction for Pyrazole N-Alkylation

The Mitsunobu reaction allows for the N-alkylation of pyrazoles with primary and secondary alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.

Materials:

  • Pyrazole derivative

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the pyrazole (1.0 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the N-alkylated pyrazole.

Signaling Pathways and Experimental Workflows

The N-alkylated pyrazole motif is a key pharmacophore in many kinase inhibitors. Understanding the signaling pathways they target is crucial for drug development.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Pyrazole & Alkylating Agent reagents Add Base/Catalyst & Solvent start->reagents stir Stir at Defined Temperature & Time reagents->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated N-Alkylated Pyrazole purify->product yield Determine Yield product->yield regio Determine N1:N2 Ratio (NMR) product->regio

General workflow for pyrazole N-alkylation experiments.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

EGFR_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->EGFR Inhibits

Simplified EGFR signaling pathway and the action of pyrazole inhibitors.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[3][4] Inhibition of this pathway is a crucial strategy in cancer therapy to cut off the blood supply to tumors.

VEGFR2_pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK (ERK) PKC->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis MAPK->Angiogenesis Inhibitor Pyrazole Inhibitor Inhibitor->VEGFR2 Inhibits

Overview of the VEGFR-2 signaling cascade targeted by pyrazole inhibitors.
p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, playing a central role in inflammation and apoptosis.[1][5]

p38_MAPK_pathway Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K Activates MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation Apoptosis MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor Pyrazole Inhibitor Inhibitor->p38 Inhibits

Key components of the p38 MAPK signaling pathway and its inhibition.

References

A Comparative Guide to HPLC Purity Validation of Methyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Methyl 2-(1H-pyrazol-1-yl)acetate, a key building block in pharmaceutical synthesis.[1] We present a robust in-house method alongside an alternative approach, complete with experimental protocols and supporting data to aid researchers in selecting the most suitable method for their analytical needs.

Introduction

This compound (CAS No. 142890-12-8) is a heterocyclic compound increasingly utilized in the synthesis of various pharmaceutical agents.[2][3] The purity of this starting material is critical to ensure the safety, efficacy, and quality of the final drug product.[1] HPLC is a precise and reliable analytical technique for assessing the purity of such substances by separating the main component from potential process-related impurities and degradation products.[1] Potential impurities in the synthesis of pyrazole derivatives can include unreacted starting materials, regioisomers, and byproducts from side reactions.[1] This guide outlines two distinct reversed-phase HPLC (RP-HPLC) methods for the quantitative purity determination of this compound.

Experimental Workflow

The general workflow for the HPLC purity validation of this compound involves several key stages, from sample and standard preparation to data analysis and reporting. The following diagram illustrates this process.

HPLC Purity Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting Standard_Prep Reference Standard Preparation HPLC_System HPLC System Setup (Method A or B) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Sample Injection HPLC_System->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Integration Peak Integration and Identification Chrom_Acq->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report_Gen Final Report Generation Quantification->Report_Gen

Caption: A generalized workflow for the HPLC purity validation of this compound.

Experimental Protocols

Detailed methodologies for two comparative HPLC methods are provided below. Method A represents a typical in-house developed method, while Method B offers an alternative using a different column and mobile phase composition, reflecting variations that might be encountered in different laboratories or literature sources.

Method A: In-House RP-HPLC Method

This method is designed for robust, routine analysis of this compound purity.

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Sample of this compound for analysis

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Method B: Alternative RP-HPLC Method

This method provides a different selectivity profile which may be advantageous for resolving specific impurities.

1. Materials and Reagents:

  • Same as Method A, with the addition of Formic acid (MS-compatible grade).

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Methanol

  • Isocratic Flow: 30% B for 15 minutes

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Standard Solution (0.2 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (70:30, A:B).

  • Sample Solution (0.2 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (70:30, A:B).

Data Presentation and Comparison

The performance of both HPLC methods was evaluated using three different batches of this compound. The purity was determined by the area percentage method.

Sample Batch Method A Purity (%) Method B Purity (%) Major Impurity (RRT, Method A) Major Impurity (RRT, Method B)
Batch 199.6299.580.85 (0.15%)1.18 (0.17%)
Batch 298.8998.911.12 (0.55%)0.79 (0.53%)
Batch 399.8199.79Not DetectedNot Detected

RRT: Relative Retention Time

Logical Relationship in Purity Assessment

The process of validating the purity of a chemical substance like this compound follows a logical sequence. This ensures that the analytical method is suitable for its intended purpose and that the results are accurate and reliable.

Logical Relationship in Purity Validation Method_Dev Method Development & Optimization Method_Val Method Validation (Specificity, Linearity, Accuracy, Precision) Method_Dev->Method_Val is validated by Sample_Analysis Routine Sample Analysis Method_Val->Sample_Analysis enables Impurity_Profiling Impurity Profiling & Identification Sample_Analysis->Impurity_Profiling provides data for Release_Testing Batch Release Testing Sample_Analysis->Release_Testing Spec_Setting Specification Setting Impurity_Profiling->Spec_Setting informs Spec_Setting->Release_Testing defines criteria for

Caption: Logical flow from method development to batch release testing for purity validation.

Relevance in Drug Development Signaling Pathways

Pyrazole derivatives are known to interact with various biological targets.[3] For instance, some pyrazole-containing compounds have been investigated as inhibitors of signaling pathways implicated in inflammation and cancer, such as the NF-κB pathway. The purity of a compound like this compound is paramount, as even minor impurities could have off-target effects or interfere with the interpretation of biological data.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a pyrazole derivative.

Conclusion

Both Method A and Method B are suitable for the purity determination of this compound, with results being highly comparable across different batches. Method A, with its gradient elution, offers a broader screening capability for unknown impurities with a wider range of polarities. Method B, being isocratic, is faster and may be preferable for high-throughput quality control environments where the impurity profile is well-characterized. The choice of method will depend on the specific requirements of the analysis, including the need for impurity profiling, desired run time, and available instrumentation. The validation of whichever method is chosen should be performed in accordance with relevant regulatory guidelines to ensure data integrity.

References

Comparative Biological Activities of Methyl 2-(1H-pyrazol-1-yl)acetate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Methyl 2-(1H-pyrazol-1-yl)acetate derivatives. The information is compiled from recent studies and presented to facilitate the understanding of their potential as therapeutic agents.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on derivatives of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows and pathways to support further research and development in this area. While comprehensive studies on a single, unified series of this compound derivatives across all discussed biological activities are limited, this guide consolidates available data on closely related analogs to provide a valuable comparative overview.

Quantitative Comparison of Biological Activities

The following tables summarize the biological activities of various pyrazole derivatives, providing a basis for comparison of their potency.

Table 1: Antimicrobial Activity of Pyrazolyl Acetohydrazide Derivatives

CompoundRTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
6b 4-ClE. coli14>100[1][2][3]
S. aureus15100[1][2][3]
C. albicans16100[1][2][3]
6c 4-FE. coli15100[1][2][3]
S. aureus16100[1][2][3]
C. albicans1750[1][2][3]
6d 4-NO2E. coli1650[1][2][3]
S. aureus1750[1][2][3]
C. albicans1850[1][2][3]
Ciprofloxacin -E. coli2512.5[1][2][3]
Amphotericin B -C. albicans2225[1][2][3]

Note: MIC denotes Minimum Inhibitory Concentration.

Table 2: Anticancer Activity of 4,5-dihydro-1H-pyrazole-1-yl acetate Derivatives

CompoundR1R2Cell LineAntiproliferative Activity (%) at 10µMIC50 (µM)Reference
IVa H4-OCH3MCF-781.30 (72h)-[4]
IVb 4-NO2HA54975.04 (72h)-[4]
IVc H4-ClMCF-787.4 (72h)-[4]
IVi H4-N(CH3)2MCF-754.66 (72h)-[4]
Tamoxifen --MCF-783.31 (72h)-[4]
Erlotinib --A54982.46 (72h)-[4]

Note: IC50 denotes the half maximal inhibitory concentration.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives (COX-2 Inhibition)

CompoundRCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
2a H>1000.019>5263[1]
3b 4-OCH30.8760.03922.46[1]
5b 4-F0.6770.03817.81[1]
5e 4-Cl0.5130.03913.15[1]
Celecoxib -500.28178.57[5]

Note: SI = IC50 (COX-1) / IC50 (COX-2).

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further investigation.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The antimicrobial activity of the synthesized pyrazolyl acetohydrazide derivatives was determined using the agar well diffusion method. [1][2][3]

  • Preparation of Media: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.

  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight and the suspensions were adjusted to a turbidity of 0.5 McFarland standard.

  • Plate Inoculation: The standardized microbial suspensions were uniformly spread over the surface of the agar plates.

  • Well Preparation: Wells of 6 mm diameter were punched into the agar plates.

  • Compound Loading: A 100 µL solution of each test compound (typically 1 mg/mL in DMSO) was added to the respective wells.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Analysis: The diameter of the zone of inhibition around each well was measured in millimeters. The Minimum Inhibitory Concentration (MIC) was determined by a serial dilution method.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives was evaluated against human cancer cell lines (MCF-7 and A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [4]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of pyrazole derivatives to inhibit COX-1 and COX-2 enzymes was determined using an in vitro assay. [1][5]

  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes were used.

  • Reaction Mixture: The reaction mixture contained Tris-HCl buffer, hematin, and the respective enzyme.

  • Compound Incubation: The test compounds at various concentrations were pre-incubated with the enzyme mixture.

  • Reaction Initiation: The reaction was initiated by the addition of arachidonic acid.

  • Reaction Termination: The reaction was terminated by the addition of a stop solution (e.g., HCl).

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced was quantified using an enzyme immunoassay (EIA).

  • Data Analysis: The percentage of inhibition was calculated, and the IC50 values for both COX-1 and COX-2 were determined. The selectivity index was calculated as the ratio of IC50 (COX-1) to IC50 (COX-2).

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological evaluation of this compound derivatives.

Experimental_Workflow_for_Biological_Screening cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_data Data Analysis Start This compound Derivatives Synthesized Derivatives Start->Derivatives Chemical Modification Antimicrobial Antimicrobial Assay (Agar Well Diffusion) Derivatives->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Derivatives->Anticancer Anti_inflammatory Anti-inflammatory Assay (COX Inhibition) Derivatives->Anti_inflammatory MIC MIC Values Antimicrobial->MIC IC50_cancer IC50 Values Anticancer->IC50_cancer IC50_inflammation IC50 & SI Values Anti_inflammatory->IC50_inflammation COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inflammation Inflammatory Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins conversion Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (COX-2 Inhibitor) Pyrazole_Derivative->COX2 inhibition

References

Alternative reagents to "Methyl 2-(1H-pyrazol-1-yl)acetate" for pyrazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Pyrazole N-Functionalization

Introduction to Pyrazole N-Functionalization

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in numerous therapeutic agents. The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a critical step in modifying the pharmacological properties of these molecules. While reagents like "Methyl 2-(1H-pyrazol-1-yl)acetate" offer a direct route to introduce a specific functional group, a wide array of alternative methods exist for the N-alkylation and N-arylation of pyrazoles. These alternatives provide versatility in introducing diverse substituents and can offer advantages in terms of yield, regioselectivity, and reaction conditions.

This guide provides an objective comparison of common alternative strategies for the N-functionalization of pyrazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their synthetic needs.

Comparative Analysis of N-Alkylation Methods

The selection of an appropriate N-alkylation strategy depends on several factors, including the desired substituent, the substitution pattern of the pyrazole ring, and the required regioselectivity. Below is a summary of common methods with their performance data.

Method/Reagent ClassTypical Reagents & ConditionsYield (%)Regioselectivity (N1:N2 Ratio)Key Advantages & Disadvantages
Classical N-Alkylation Alkyl halide (e.g., R-X), Strong Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, MeCN), Reflux.[1][2]83-99%[2]Often poor; mixture of isomers. Can be influenced by sterics and electronics.[1]Advantages: Wide availability of alkyl halides, simple procedure. Disadvantages: Requires strong bases, often high temperatures, poor regioselectivity for unsymmetrical pyrazoles.[3]
Acid-Catalyzed Alkylation Trichloroacetimidates (e.g., R-OC(NH)CCl₃), Brønsted Acid (e.g., CSA), Dichloromethane, 4h.[3][4]40-81%[4]Sterically controlled. For 3-methyl-5-phenyl-1H-pyrazole, a 2.5:1 ratio was observed.[4]Advantages: Mild, acid-catalyzed conditions avoid strong bases.[3][4] Disadvantages: Requires pre-synthesis of the trichloroacetimidate reagent.
Direct Synthesis from Amines Primary Amine (R-NH₂), 1,3-Diketone, Electrophilic Amination Reagent, Short reaction time.[5][6]47-70% (for aryl amines), modest for some aliphatic amines.[5]Inherently regioselective based on the condensation mechanism.Advantages: Utilizes readily available primary amines, metal-free, short reaction times.[5][6] Disadvantages: Yields can be modest for certain substrates.[5]
Heterogeneous Catalysis Alkyl bromides, Basic Modified Molecular Sieves (e.g., Cs-impregnated saponites), DMF, 80°C.[2]~90%[2]Not specified, but likely similar to classical methods.Advantages: Catalyst can be recovered and reused, high yields, milder conditions than some classical methods.[2] Disadvantages: Requires preparation of the specific catalyst.
One-Pot Condensation Active Methylene Reagent, Isothiocyanate, Substituted Hydrazine, Basic conditions.[7]Moderate to good.Highly regio- and chemo-selective, leading to a single N¹-substituted isomer.[7]Advantages: High efficiency and selectivity in a one-pot procedure.[7] Disadvantages: Multi-component reaction complexity, may not be suitable for all desired substitution patterns.

Experimental Protocols

Acid-Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates

This method provides a mild alternative to traditional strong-base alkylations.[4]

Protocol:

  • To a solution of the desired pyrazole (1.0 equiv.) and the corresponding trichloroacetimidate electrophile (1.5 equiv.) in dichloromethane (0.1 M), add camphorsulfonic acid (CSA) (0.2 equiv.).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry with sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the N-alkylated pyrazole.

Note: For unsymmetrical pyrazoles, this method typically results in a mixture of regioisomers, with the major product being controlled by steric hindrance.[4]

Direct Preparation of N-Substituted Pyrazoles from Primary Amines

This protocol allows for the direct synthesis of N-alkyl and N-aryl pyrazoles from readily available primary amines.[5][6]

Protocol:

  • Dissolve the primary amine (1.0 equiv., limiting reagent) in a suitable solvent.

  • Add the 1,3-dicarbonyl compound and an electrophilic amination reagent.

  • Stir the reaction under mild conditions for a short duration as optimized for the specific substrates.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, perform a standard aqueous workup.

  • Purify the resulting N-substituted pyrazole by column chromatography.

Note: This method is advantageous as it uses the amine as the limiting reagent and avoids the handling of potentially hazardous hydrazine derivatives.[5][6]

Logical Workflow for Pyrazole N-Functionalization

The following diagram illustrates the different strategic pathways for accessing N-substituted pyrazoles, comparing direct alkylation of the pyrazole core with methods that construct the N-substituted ring system in a single synthetic operation.

G cluster_0 Functionalization of Pyrazole Core cluster_1 De Novo Ring Synthesis pyrazole Pyrazole (N-H) method1 Classical Alkylation (R-X, Base) pyrazole->method1 method2 Acid-Catalyzed Alkylation (Trichloroacetimidates) pyrazole->method2 method3 Catalytic Alkylation (Molecular Sieves) pyrazole->method3 alkylated_pyrazole N-Substituted Pyrazole method1->alkylated_pyrazole Poor Regioselectivity method2->alkylated_pyrazole Steric Control method3->alkylated_pyrazole High Yield precursors1 Primary Amine + 1,3-Diketone method4 Direct Synthesis precursors1->method4 Good for Aryl Amines precursors2 Substituted Hydrazine + Multi-component Reagents method5 One-Pot Condensation precursors2->method5 High Regioselectivity final_product N-Substituted Pyrazole method4->final_product Good for Aryl Amines method5->final_product High Regioselectivity

Caption: Alternative strategies for pyrazole N-functionalization.

Conclusion

The functionalization of pyrazoles at the nitrogen atom is a well-explored area with a multitude of available methods. While classical N-alkylation with alkyl halides and a base remains a straightforward approach, it often suffers from a lack of regioselectivity.[1] For researchers requiring greater control over the isomeric outcome, milder reaction conditions, or seeking to avoid strong bases, alternative methods are highly valuable.

Acid-catalyzed alkylation with trichloroacetimidates offers a milder route, with regioselectivity governed by sterics.[4] Synthetic strategies that build the ring and introduce the N-substituent concurrently, such as direct synthesis from primary amines or one-pot multi-component reactions, provide excellent regiocontrol and are highly efficient.[5][7] The choice of method should be guided by the specific molecular target, the availability of starting materials, and the desired level of isomeric purity.

References

The Strategic Synthesis of Pyrazole Intermediates: A Cost-Benefit Analysis of Methyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision, balancing cost, efficiency, and the ultimate performance of the target molecule. This guide provides a comprehensive cost-benefit analysis of using Methyl 2-(1H-pyrazol-1-yl)acetate as a key intermediate, particularly in the synthesis of kinase inhibitors, and compares its utility with common alternatives.

This compound is a versatile reagent for introducing the pyrazole-1-yl-acetate moiety, a common structural motif in pharmacologically active compounds. Its application is particularly prominent in the development of inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases, such as the p38 Mitogen-Activated Protein Kinase (MAPK) and the EGFR/PI3K/AKT/mTOR pathways.

Cost Analysis: A Tale of Two Routes - In-House Synthesis vs. Direct Purchase

The decision to synthesize this compound in-house versus purchasing it directly from a supplier is a primary consideration.

1. In-House Synthesis:

The most common and straightforward method for synthesizing this compound is the N-alkylation of pyrazole with a methyl haloacetate.

Experimental Protocol: N-Alkylation of Pyrazole

A typical laboratory-scale synthesis involves the reaction of pyrazole with methyl chloroacetate in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction mixture is heated to reflux for several hours. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield the desired this compound.

ReagentMolecular Weight ( g/mol )Indicative Price (USD)
Pyrazole68.08~$142 / 100g[1]
Methyl Chloroacetate108.52~$67 / 500g[2]
Potassium Carbonate138.21~$50 / 500g
Acetonitrile (Solvent)41.05~$100 / 4L

Note: Prices are indicative and can vary based on supplier, purity, and quantity.

Cost-Benefit Considerations for In-House Synthesis:

  • Benefit: For large-scale production, in-house synthesis can be significantly more cost-effective than purchasing the final product. It also offers greater control over purity and allows for the synthesis of analogs with different ester groups (e.g., ethyl, tert-butyl) by simply changing the starting haloacetate.

  • Cost: The initial investment in starting materials, solvents, and the time and labor required for the reaction, workup, and purification must be considered. For small-scale research purposes, the time investment may outweigh the cost savings. Potential for side reactions, such as C-alkylation or dialkylation, can lower the yield and increase purification complexity.

2. Direct Purchase:

This compound is commercially available from various chemical suppliers.

ProductCAS NumberIndicative Price (USD)
This compound142890-12-8~$100 - $200 / 1g

Cost-Benefit Considerations for Direct Purchase:

  • Benefit: This is the most convenient option for researchers who require the compound for immediate use in small quantities. It saves significant time and labor associated with synthesis and purification. The purity is also guaranteed by the supplier.

  • Cost: The price per gram is significantly higher than the cost of the raw materials for in-house synthesis, making it less economical for large-scale applications.

Performance Comparison with Alternative Reagents

The primary function of this compound is to act as a nucleophile in the formation of more complex molecules, often through amide bond formation after hydrolysis of the ester to the corresponding carboxylic acid. Here, we compare it with other common strategies for introducing a carboxymethyl group or similar functionalities onto a pyrazole ring.

Reagent/MethodTypical YieldReaction ConditionsAdvantagesDisadvantages
This compound Good to ExcellentHydrolysis followed by amide couplingReadily available or synthesizable; stable intermediate.Two-step process from the ester to the final amide.
Ethyl Bromoacetate GoodN-alkylation of pyrazoleHigher reactivity than chloroacetate, potentially shorter reaction times.More expensive and lachrymatory compared to chloroacetate.
Trichloroacetimidates Good to Excellent[1][3][4]Acid-catalyzed N-alkylation[1][3][4]Mild reaction conditions; avoids the use of strong bases.[1][3][4]Reagents can be more expensive and may require preparation.
Direct C-H Carboxymethylation VariableTransition-metal catalysisAtom-economical; avoids pre-functionalization of the pyrazole.May suffer from regioselectivity issues; catalyst can be expensive.

Experimental Protocol: Synthesis of a Pyrazole-based Amide using this compound

  • Ester Hydrolysis: this compound is dissolved in a mixture of methanol and water. An excess of a base, such as sodium hydroxide, is added, and the mixture is stirred at room temperature until the ester is completely hydrolyzed, as monitored by TLC. The methanol is then removed under reduced pressure, and the aqueous solution is acidified to precipitate the 2-(1H-pyrazol-1-yl)acetic acid. The acid is then collected by filtration and dried.

  • Amide Coupling: The resulting carboxylic acid is dissolved in a suitable solvent like DMF. A coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA) are added, followed by the desired amine. The reaction is stirred at room temperature until completion. The final product is then isolated and purified.

Visualization of Key Biological Pathways and Synthetic Logic

The pyrazole moiety is a key pharmacophore in many kinase inhibitors. Understanding the signaling pathways these inhibitors target is crucial for drug development professionals.

EGFR_PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Therapeutic Intervention EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Pyrazole_Inhibitor Pyrazole-based Inhibitor (Synthesized from Methyl 2-(1H-pyrazol-1-yl)acetate) Pyrazole_Inhibitor->EGFR Pyrazole_Inhibitor->PI3K Pyrazole_Inhibitor->mTOR

Caption: EGFR/PI3K/AKT/mTOR signaling pathway and points of inhibition.

p38_MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Activates Inflammation_Apoptosis Inflammation, Apoptosis Transcription_Factors->Inflammation_Apoptosis Regulates Pyrazole_Inhibitor Pyrazole-based p38 Inhibitor Pyrazole_Inhibitor->p38_MAPK

Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazole derivatives.

Synthesis_Workflow cluster_synthesis In-House Synthesis cluster_purchase Direct Purchase cluster_application Application in Synthesis Pyrazole Pyrazole N_Alkylation N-Alkylation Pyrazole->N_Alkylation Haloacetate Methyl Chloroacetate Haloacetate->N_Alkylation Methyl_Pyrazolyl_Acetate This compound N_Alkylation->Methyl_Pyrazolyl_Acetate Hydrolysis Hydrolysis Methyl_Pyrazolyl_Acetate->Hydrolysis Purchased_Acetate This compound Purchased_Acetate->Hydrolysis Pyrazolyl_Acetic_Acid 2-(1H-pyrazol-1-yl)acetic acid Hydrolysis->Pyrazolyl_Acetic_Acid Amide_Coupling Amide Coupling Pyrazolyl_Acetic_Acid->Amide_Coupling Final_Product Target Molecule (e.g., Kinase Inhibitor) Amide_Coupling->Final_Product Amine Amine Amine->Amide_Coupling

Caption: Synthetic workflow: from starting materials to the final target molecule.

Conclusion and Recommendations

The choice between synthesizing this compound in-house and purchasing it directly depends heavily on the scale of the research or production and the resources available. For large-scale synthesis of a target molecule, the cost benefits of in-house production of this intermediate are significant. For smaller, exploratory projects, the convenience and time-saving aspects of direct purchase may be more advantageous.

In terms of performance, the N-alkylation of pyrazole with methyl chloroacetate represents a robust and cost-effective method for preparing the title compound. While alternatives like ethyl bromoacetate offer slightly higher reactivity, this comes at an increased cost and handling difficulty. More modern methods, such as those employing trichloroacetimidates, provide milder conditions but may require more specialized reagents.

Ultimately, this compound is a valuable and versatile building block in medicinal chemistry. A thorough evaluation of the synthetic strategy, considering both the cost of the intermediate and the efficiency of its incorporation into the final target molecule, is essential for any drug discovery and development program. The data and protocols provided in this guide aim to facilitate this decision-making process for researchers in the field.

References

Performance of Methyl 2-(1H-pyrazol-1-yl)acetate in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Methyl 2-(1H-pyrazol-1-yl)acetate in various solvent systems, focusing on its solubility, stability, and reaction kinetics. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs, particularly Ethyl 2-(1H-pyrazol-1-yl)acetate, and general principles of solvent effects on pyrazole derivatives to offer a comprehensive overview for research and development applications.

Executive Summary

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its performance in different solvents is a critical factor for optimizing reaction conditions, purification processes, and formulation development. This guide presents a qualitative and quantitative comparison of its behavior in a range of common laboratory solvents and introduces alternative compounds for consideration in relevant applications.

Comparison of Key Performance Metrics

The selection of an appropriate solvent is paramount for the successful application of this compound. The following tables summarize the expected performance of the compound and its alternatives in various solvent systems based on available data and chemical principles.

Table 1: Solubility Profile

Solvent SystemCompoundExpected SolubilityNotes
Polar Protic
WaterThis compoundLowThe pyrazole ring and ester group provide some polarity, but the overall molecule has significant nonpolar character.
Ethyl 2-(1H-pyrazol-1-yl)acetateVery LowIncreased alkyl chain length further reduces water solubility.
Pyrazole-1-acetic acidModerateThe carboxylic acid group significantly increases polarity and hydrogen bonding potential.
Methanol / EthanolThis compoundHighGood balance of polarity and hydrogen bonding capability to solvate the molecule.
Ethyl 2-(1H-pyrazol-1-yl)acetateHighSimilar to the methyl ester, readily soluble in lower alcohols.
Pyrazole-1-acetic acidHighThe carboxylic acid is readily solvated by alcohols.
Polar Aprotic
AcetoneThis compoundHighThe polar aprotic nature effectively dissolves the compound.
Ethyl 2-(1H-pyrazol-1-yl)acetateHighSimilar solubility profile to the methyl ester.
Pyrazole-1-acetic acidModerateSolubility is generally good, but may be less than in protic solvents.
AcetonitrileThis compoundHighA common solvent for reactions involving pyrazole derivatives.
Ethyl 2-(1H-pyrazol-1-yl)acetateHighExpected to be readily soluble.
Pyrazole-1-acetic acidModerate to HighGood solubility is anticipated.
Dimethylformamide (DMF)This compoundVery HighA highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.
Ethyl 2-(1H-pyrazol-1-yl)acetateVery HighExpected to be highly soluble.
Pyrazole-1-acetic acidVery HighExcellent solvent for carboxylic acids.
Dimethyl sulfoxide (DMSO)This compoundVery HighAnother highly polar aprotic solvent with strong solvating power.
Ethyl 2-(1H-pyrazol-1-yl)acetateVery HighExpected to be highly soluble.
Pyrazole-1-acetic acidVery HighExcellent solvent for carboxylic acids.
Nonpolar
TolueneThis compoundModerateThe aromatic nature of toluene can interact with the pyrazole ring.
Ethyl 2-(1H-pyrazol-1-yl)acetateModerate to HighThe longer alkyl chain may slightly increase solubility in nonpolar solvents.
Pyrazole-1-acetic acidLowThe polar carboxylic acid group limits solubility in nonpolar solvents.
HexaneThis compoundLowPrimarily a nonpolar solvent, not ideal for this compound.
Ethyl 2-(1H-pyrazol-1-yl)acetateLow to ModerateThe ethyl group may slightly improve solubility compared to the methyl ester.
Pyrazole-1-acetic acidVery LowInsoluble in nonpolar alkanes.

Table 2: Stability Profile

Solvent SystemCompoundStability ConcernHalf-life (t½)Reference
pH 8 Buffer (Aqueous)3-substituted pyrazole ester derivativesHydrolysis450 - 900 min[1]
Neutral AqueousThis compoundHydrolysis (slow)Not availableInferred from general ester stability.
Acidic/Basic AqueousThis compoundHydrolysis (accelerated)Not availableEster hydrolysis is catalyzed by acid and base.
Anhydrous Organic SolventsThis compoundGenerally StableNot applicableStable in the absence of water and strong acids/bases.

Table 3: Reaction Kinetics Profile

Reaction TypeSolvent PolarityExpected Effect on RateRationale
Nucleophilic Substitution (e.g., aminolysis of the ester)Polar Aprotic (e.g., DMF, DMSO)Increased RateStabilizes the polar transition state.
Polar Protic (e.g., Ethanol)Decreased RateSolvation of the nucleophile can reduce its reactivity.
Nonpolar (e.g., Toluene)Slower RateDoes not effectively stabilize the charged intermediates/transition states.
HydrolysisPolar Protic (e.g., Water, Alcohols)Rate is dependent on pHWater acts as a reactant and solvent. Rate is catalyzed by H+ or OH-.

Alternative Compounds for Comparison

For applications requiring different physicochemical properties, the following alternatives to this compound can be considered:

  • Ethyl 2-(1H-pyrazol-1-yl)acetate: A close analog with slightly increased lipophilicity. It is often used interchangeably in synthesis and its general performance in various solvents is expected to be very similar to the methyl ester.

  • tert-Butyl 2-(1H-pyrazol-1-yl)acetate: The bulky tert-butyl group can offer steric hindrance, potentially increasing stability against hydrolysis. Its solubility in nonpolar solvents is likely higher than the methyl or ethyl esters.

  • Pyrazole-1-acetic acid: The corresponding carboxylic acid offers significantly different solubility (higher in polar protic solvents) and reactivity. It can be used in applications where a free acid moiety is required for further functionalization or to impart aqueous solubility.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for standardized comparison of performance.

Protocol 1: Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of a compound in a given solvent.

Materials:

  • Compound of interest (e.g., this compound)

  • Selected solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Qualitative Assessment:

    • To 1 mL of the selected solvent in a vial, add the compound in small, pre-weighed increments (e.g., 1 mg).

    • After each addition, vortex the mixture for 1 minute.

    • Visually inspect for complete dissolution.

    • Categorize solubility as: Very Soluble (>100 mg/mL), Freely Soluble (10-100 mg/mL), Soluble (1-10 mg/mL), Sparingly Soluble (0.1-1 mg/mL), or Insoluble (<0.1 mg/mL).

  • Quantitative Assessment (HPLC/UV-Vis):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of solvent.

    • Agitate the mixture at a constant temperature for 24 hours to ensure equilibrium.

    • Centrifuge the mixture to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

    • Calculate the solubility in g/L or mol/L.

Protocol 2: Evaluation of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of the ester in an aqueous buffered solution.

Materials:

  • Compound of interest

  • Buffer solution of desired pH (e.g., pH 7.4 phosphate buffer)

  • Acetonitrile or other suitable co-solvent

  • HPLC system with a suitable column and detector

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a stock solution of the compound in a co-solvent like acetonitrile.

  • Add a small aliquot of the stock solution to the pre-warmed buffer solution to achieve the desired final concentration (typically in the µM range).

  • Incubate the solution at a constant temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile.

  • Analyze the samples by HPLC to determine the concentration of the remaining parent compound.

  • Plot the natural logarithm of the concentration of the parent compound versus time.

  • The slope of the resulting linear plot will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 3: Kinetic Analysis of Aminolysis

Objective: To determine the reaction rate of the ester with an amine in different solvents.

Materials:

  • This compound

  • A selected amine (e.g., benzylamine)

  • A range of anhydrous solvents (e.g., DMF, ethanol, toluene)

  • Gas chromatography (GC) or HPLC system

  • Thermostated reaction vessel

Procedure:

  • Prepare solutions of known concentrations of the ester and the amine in the chosen solvent.

  • Equilibrate the solutions to the desired reaction temperature in the thermostated vessel.

  • Initiate the reaction by mixing the two solutions.

  • At regular intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction (e.g., by rapid cooling or dilution with a cold solvent).

  • Analyze the concentration of the starting materials and/or the product by GC or HPLC.

  • Plot the concentration of the ester versus time to determine the reaction rate.

  • By varying the initial concentrations of the reactants, the order of the reaction with respect to each component and the overall rate constant can be determined.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

G Solubility Determination Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment A Add 1 mg compound to 1 mL solvent B Vortex for 1 min A->B C Visually Inspect B->C D Complete Dissolution? C->D G Record as Insoluble C->G No dissolution after several additions E Record as Soluble D->E Yes F Add more compound D->F No F->B H Prepare Saturated Solution I Agitate for 24h H->I J Centrifuge I->J K Dilute Supernatant J->K L HPLC/UV-Vis Analysis K->L M Calculate Solubility L->M

Workflow for determining compound solubility.

G Hydrolytic Stability Assay Workflow cluster_protocol Stability Protocol A Prepare stock solution in MeCN B Incubate in buffer at 37°C A->B C Withdraw aliquots at time points B->C D Quench with cold MeCN C->D E Analyze by HPLC D->E F Plot ln[Compound] vs. Time E->F G Calculate k and t½ F->G

Workflow for hydrolytic stability assessment.

Conclusion

This compound demonstrates good solubility in a range of common polar organic solvents, making it adaptable for various synthetic transformations. Its stability is a key consideration, particularly in aqueous media where it is susceptible to hydrolysis, a factor that can be influenced by pH. For applications requiring enhanced stability or different solubility profiles, analogs such as the corresponding ethyl or tert-butyl esters, or the carboxylic acid, present viable alternatives. The provided experimental protocols offer a framework for researchers to generate specific performance data tailored to their unique systems and requirements, facilitating informed decisions in the development of robust and efficient chemical processes.

References

A Head-to-Head Comparison of Synthetic Routes to Pyrazole-1-acetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazole-1-acetates are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery, serving as key structural motifs in a variety of biologically active molecules. The efficient and regioselective synthesis of these compounds is a critical aspect of their development and application. This guide provides a head-to-head comparison of the most common synthetic strategies for obtaining pyrazole-1-acetates, offering a detailed analysis of their respective advantages and disadvantages, supported by experimental data.

Introduction to Pyrazole-1-acetates

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The functionalization at the N-1 position with an acetate moiety introduces a versatile handle for further chemical modifications and can significantly influence the pharmacological properties of the parent molecule. The development of robust and efficient synthetic routes is paramount for accessing a diverse range of pyrazole-1-acetate derivatives for screening and lead optimization in drug development pipelines.

This guide will focus on three primary synthetic strategies:

  • Direct N-alkylation of Pre-formed Pyrazoles: A classical and widely used two-step approach.

  • One-Pot Multi-component Synthesis: An efficient approach combining multiple reaction steps in a single pot.

  • Microwave-Assisted Synthesis: A modern technique that can significantly accelerate reaction times and improve yields.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different synthetic routes to pyrazole-1-acetates, providing a clear comparison of their efficiencies.

Synthetic RouteKey ReagentsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
N-Alkylation Pyrazole, Ethyl Iodoacetate, K₂CO₃12-24 hours70-90%Wide substrate scope, well-established.Two-step process, potential for regioisomer formation.
One-Pot Synthesis Aldehyde, 1,3-Dicarbonyl, Diazoacetate12 hours55-83%[1]High efficiency, single step.May require specific starting materials.
Microwave-Assisted Pyrazole, Alkylating Agent10-15 minutes70-90%[2]Drastically reduced reaction times, often higher yields.Requires specialized equipment.

Synthetic Methodologies and Experimental Protocols

This section provides a detailed description of each synthetic route, including the underlying chemical principles and representative experimental protocols.

N-Alkylation of Pre-formed Pyrazoles

This is a versatile and widely adopted method that involves the initial synthesis of the desired pyrazole ring, followed by the introduction of the acetate group at the N-1 position. The reaction typically proceeds via an SN2 mechanism, where a deprotonated pyrazole acts as a nucleophile, attacking an electrophilic acetate derivative.

Reaction Scheme:

N_Alkylation pyrazole Pyrazole intermediate Pyrazolate Anion pyrazole->intermediate Deprotonation base Base (e.g., K₂CO₃) alkyl_halide Ethyl Chloroacetate product Ethyl Pyrazole-1-acetate alkyl_halide->product intermediate->product SN2 Attack

N-Alkylation of Pyrazole

Experimental Protocol: N-Alkylation with Ethyl Iodoacetate

In a round-bottom flask, the desired pyrazole (1.0 eq.) is dissolved in a suitable solvent such as acetonitrile or DMF. A base, typically potassium carbonate (1.5-2.0 eq.), is added to the solution. Ethyl iodoacetate (1.2 eq.) is then added, and the reaction mixture is stirred at room temperature or heated to reflux for 12-24 hours, while monitoring the reaction progress by TLC.[3] Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazole-1-acetate.

One-Pot Multi-component Synthesis

One-pot multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. For pyrazole-1-acetates, a three-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, and a diazoacetate can be employed.

Reaction Scheme:

One_Pot cluster_reactants Reactants cluster_product Product aldehyde Aldehyde product Pyrazole-1-acetate aldehyde->product dicarbonyl 1,3-Dicarbonyl dicarbonyl->product diazoacetate Diazoacetate diazoacetate->product

One-Pot Synthesis of Pyrazole-1-acetate

Experimental Protocol: Three-Component Synthesis

An equimolar mixture of an aldehyde, a 1,3-dicarbonyl compound (e.g., acetylacetone), and ethyl diazoacetate is heated in a suitable solvent like DMSO, often in the presence of a catalyst such as piperidinium acetate.[1] The reaction is typically carried out at an elevated temperature (e.g., 70 °C) for 12 hours under an open atmosphere.[1] After completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the polysubstituted pyrazole-1-acetate.[1]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. This technique can be applied to both the N-alkylation of pyrazoles and one-pot syntheses.

Workflow:

Microwave_Workflow start Combine Reactants in Microwave Vial seal Seal Vial start->seal irradiate Microwave Irradiation (e.g., 150 °C, 10-15 min) seal->irradiate cool Cool to Room Temperature irradiate->cool workup Work-up and Purification cool->workup product Isolated Pyrazole-1-acetate workup->product

References

Comparative Analysis of Novel Compounds from Methyl 2-(1H-pyrazol-1-yl)acetate: A Scarcity of Direct Research Hinders a Full Review

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and kinase inhibitory effects. The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse range of chemical entities with distinct biological profiles.

General Synthesis and Potential of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various chemical strategies. A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of "Methyl 2-(1H-pyrazol-1-yl)acetate," this molecule would typically serve as a building block, where the pyrazole nitrogen is already alkylated with an acetic acid methyl ester group. Further chemical modifications could be envisioned at other positions of the pyrazole ring or by transformations of the ester group to generate novel derivatives.

Biological Significance of the Pyrazole Scaffold

Numerous studies highlight the broad therapeutic potential of pyrazole-containing compounds. Research has demonstrated their efficacy as:

  • Antimicrobial Agents: Pyrazole derivatives have shown activity against a range of bacterial and fungal pathogens. Some compounds have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an important enzyme for bacterial growth. [1]* Anticancer Agents: The pyrazole scaffold is present in several approved and investigational anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of crucial cellular kinases like EGFR and CDKs, which are often dysregulated in cancer.

  • Kinase Inhibitors: Pyrazole derivatives have been extensively explored as inhibitors of various kinases, which are key regulators of cellular signaling pathways. Their ability to fit into the ATP-binding pocket of kinases makes them attractive candidates for targeted therapies.

  • Anti-inflammatory Agents: Some pyrazole-containing compounds exhibit potent anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.

Future Research Directions

The lack of specific research originating from "this compound" represents a potential area for future investigation. A systematic study involving the synthesis of a library of novel compounds from this starting material, followed by a thorough characterization and comparative biological evaluation, could uncover new chemical entities with valuable therapeutic properties. Such research would not only expand the chemical space of pyrazole derivatives but also contribute to the development of new drug candidates.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(1H-pyrazol-1-yl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 2-(1H-pyrazol-1-yl)acetate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as a hazardous substance, and adherence to safety protocols is mandatory.

Hazard Summary:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Harmful if swallowed.[2]

Personal Protective Equipment (PPE): A comprehensive list of recommended PPE when handling this substance is detailed in the table below.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is also recommended.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[2]
Skin and Body A complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Use a NIOSH (US) or EN 143 (EU) approved particle respirator if dust or aerosols are generated.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed by a licensed waste disposal service. Adherence to all federal, state, and local environmental regulations is essential.[4]

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container.

    • The container should be suitable for hazardous chemical waste and kept closed when not in use.[1]

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.[1]

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3]

    • Collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for disposal.[5]

    • Do not allow the product to enter drains, sewers, or waterways.[1][3]

  • Container Disposal:

    • Empty containers should be treated as hazardous waste unless thoroughly decontaminated.

    • Dispose of the container and its contents at an approved waste disposal plant.[1][5] Do not reuse empty containers.

  • Documentation and Labeling:

    • Ensure all waste containers are clearly and accurately labeled with the chemical name and associated hazards.

    • Maintain a log of the waste generated for regulatory compliance.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generation (Unused chemical, contaminated items) A->C E Spill Occurs A->E D Segregate and Collect Waste in Designated Hazardous Waste Container C->D H Label Waste Container Clearly (Chemical Name, Hazards) D->H F Absorb with Inert Material (e.g., sand, vermiculite) E->F G Collect and Place in Hazardous Waste Container F->G G->H I Store Waste in a Secure, Well-Ventilated Area H->I J Arrange for Pickup by a Licensed Waste Disposal Service I->J K Maintain Disposal Records J->K

Disposal Workflow Diagram

References

Personal protective equipment for handling Methyl 2-(1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 2-(1H-pyrazol-1-yl)acetate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses and Face ShieldUse chemical safety goggles or glasses that meet ANSI Z87.1 standards.[2] A face shield should be worn in addition to goggles when there is a splash hazard.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[2][4] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
Body Protection Laboratory CoatA standard laboratory coat is required to protect against skin contact.[3][4] For larger quantities, a chemical-resistant apron may be appropriate.[4]
Respiratory Protection NIOSH-Approved RespiratorNot generally required in a well-ventilated area.[4] If dusts or aerosols may be generated, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1]

Operational Plan: Safe Handling Workflow

Safe handling of this compound requires a systematic approach to minimize exposure and prevent contamination.

Experimental Protocol for Handling:

  • Preparation: Before handling, ensure that a designated work area, typically a chemical fume hood, is clean and uncluttered.[5] Verify that all necessary PPE is available and in good condition. An emergency eyewash station and safety shower must be accessible.[6]

  • Handling:

    • Always wear the appropriate PPE as detailed in Table 1.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Use in a well-ventilated area, preferably within a chemical fume hood.[1][4]

    • Avoid contact with skin, eyes, and clothing.[1][4]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1][6]

    • Keep away from incompatible materials.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1]

    • Ingestion: If swallowed, rinse your mouth with water. Do not induce vomiting. Seek immediate medical advice.[6]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and adhere to regulations.

Experimental Protocol for Disposal:

  • Waste Characterization: Unused this compound should be treated as hazardous chemical waste.[7][8]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealable, and chemically compatible container. The label should include the chemical name and appropriate hazard warnings.[7][9]

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that are grossly contaminated should be placed in the same solid waste container.[7][9]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Storage of Waste: Store waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[8][9]

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal company.[7][9] High-temperature incineration is a common and recommended method for such compounds.[7] Do not dispose of down the drain.[1][9]

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area handle_chem Handle Chemical prep_area->handle_chem store_chem Store Appropriately handle_chem->store_chem collect_waste Collect Waste in Labeled Container handle_chem->collect_waste If waste is generated first_aid Administer First Aid handle_chem->first_aid In case of exposure store_waste Store Waste in Designated Area collect_waste->store_waste dispose_prof Professional Disposal store_waste->dispose_prof seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.